molecular formula C9H12N2O2S B1417267 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide CAS No. 1094354-29-6

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Cat. No.: B1417267
CAS No.: 1094354-29-6
M. Wt: 212.27 g/mol
InChI Key: ASTSLZCSQOSTIM-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-indole-1-sulfonamide is a high-quality chemical intermediate designed for research and development applications. This compound features a 2,3-dihydro-1H-indole (isoindoline) core, a privileged structure in medicinal chemistry, substituted with a sulfonamide functional group. The integration of the sulfonamide moiety is of significant interest, as this group is a common pharmacophore in a wide range of bioactive molecules. Sulfonamides are well-known for their ability to inhibit various enzymes. Research into similar benzenesulfonamide and indole-sulfonamide hybrids has demonstrated potent inhibitory activity against enzymes like carbonic anhydrase and α-glucosidase . These activities highlight the potential of sulfonamide-containing compounds in therapeutic areas such as diabetes, cancer, and neurological disorders . The molecular framework of this compound makes it a valuable building block for constructing more complex molecules for drug discovery, chemical biology, and material science. It is particularly useful for researchers exploring structure-activity relationships (SAR) and developing new enzyme inhibitors. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-2,3-dihydroindole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-7-6-8-4-2-3-5-9(8)11(7)14(10,12)13/h2-5,7H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTSLZCSQOSTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Potential Mechanisms of Action of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the potential mechanisms of action for the compound 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. As specific pharmacological data for this molecule is not prevalent in public-domain scientific literature, this document leverages a first-principles approach based on its core chemical scaffolds: the indole nucleus and the sulfonamide functional group. We will explore the well-established antibacterial role of sulfonamides as dihydropteroate synthase inhibitors and delve into the diverse, emerging activities of indole sulfonamide derivatives as anticancer, antiviral, and enzyme-inhibiting agents. This guide synthesizes data from related compounds to propose testable hypotheses and outlines a comprehensive experimental framework for the systematic elucidation of the specific biological activity of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. The intended audience includes researchers in pharmacology, medicinal chemistry, and drug development.

Introduction and Structural Analysis

The compound 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The structure is a conjugate of two key pharmacophores:

  • An Indole Nucleus: Specifically, a 2-methyl-substituted indoline (2,3-dihydro-indole). The indole skeleton is a prestigious and ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, known to confer a wide range of biological activities.[1][2]

  • A Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of "sulfa drugs," the first class of synthetic antimicrobial agents to be used systemically.[3] Its utility has since expanded dramatically, forming the basis for diuretics, antidiabetic, anti-inflammatory, and anticancer drugs.[4][5]

The conjugation of these two moieties suggests that 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide may exhibit biological activities characteristic of either or both groups, or potentially novel activities arising from their unique combination. This guide will dissect the most probable mechanisms of action based on this foundational structure.

Probable Mechanism I: Inhibition of Folic Acid Synthesis (Antibacterial Action)

The most historically significant and well-understood mechanism of action for the sulfonamide moiety is the disruption of the bacterial folic acid synthesis pathway.[6]

Molecular Mechanism: Competitive Inhibition

Many bacteria are incapable of utilizing exogenous folate and must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate.[3]

Due to its strong structural analogy to PABA, the sulfonamide group acts as a competitive inhibitor of DHPS.[6] By binding to the active site of the enzyme, it prevents PABA from being incorporated, thereby halting the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. The depletion of tetrahydrofolic acid, an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, ultimately leads to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.[7] Human cells are unaffected because they obtain folate from dietary sources and lack the DHPS enzyme.[3]

Signaling Pathway Diagram

Folic_Acid_Pathway_Inhibition cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide 2-methyl-2,3-dihydro- 1H-indole-1-sulfonamide Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA DNA Synthesis & Cell Division THF->DNA

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway.

Proposed Experimental Validation: DHPS Inhibition Assay

To validate this hypothesis, a cell-free enzymatic assay is the most direct approach. The causality is clear: if the compound inhibits the purified enzyme, it possesses the requisite molecular activity.

Protocol: In Vitro DHPS Activity Assay

  • Reagents & Materials: Purified recombinant DHPS enzyme, PABA, dihydropteroate diphosphate, ATP, MgCl₂, Tris-HCl buffer (pH 8.5), 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide (test compound), Sulfamethoxazole (positive control), DMSO (vehicle control), 96-well microplate, spectrophotometer.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions to determine the IC₅₀.

  • Assay Procedure:

    • To each well of a 96-well plate, add Tris-HCl buffer, ATP, and MgCl₂.

    • Add the test compound at various concentrations, the positive control, or vehicle control.

    • Initiate the reaction by adding the DHPS enzyme and its substrates (PABA and dihydropteroate diphosphate).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection: The product, dihydropteroate, can be quantified. A common method is a coupled assay where the pyrophosphate (PPi) released is measured using a fluorescent probe.

  • Data Analysis: Plot enzyme activity against the logarithm of inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of DHPS activity. A low micromolar or nanomolar IC₅₀ would strongly support this mechanism.

Probable Mechanism II: Anticancer & Antiproliferative Activity

The indole sulfonamide scaffold is present in numerous compounds investigated for anticancer properties.[8][9] Research has shown that derivatives of this class can exhibit cytotoxic activity against various cancer cell lines, including leukemia (MOLT-3), liver carcinoma (HepG2), and lung adenocarcinoma (A549).[8]

Potential Molecular Targets

Unlike the singular target in the antibacterial mechanism, anticancer indole sulfonamides can act via multiple pathways. The specific target is highly dependent on the substitutions on both the indole and sulfonamide moieties.

  • Tubulin Polymerization Inhibition: Some indole derivatives are known to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.

  • Kinase Inhibition: The indole nucleus is a common feature in kinase inhibitors. The compound could potentially inhibit receptor tyrosine kinases (e.g., VEGFR, PDGFR) or intracellular kinases (e.g., MAPK, PI3K) crucial for cancer cell proliferation and survival.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding pharmacophore that effectively inhibits carbonic anhydrase isozymes. Certain CAs (e.g., CA IX and CA XII) are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation. Inhibition of these CAs is a validated anticancer strategy.[4]

  • Aromatase Inhibition: Some studies have explored indole-sulfonamides as aromatase inhibitors, which would be relevant for hormone-dependent cancers like breast cancer.[9]

Signaling Pathway Diagram (Hypothetical Kinase Inhibition)

Kinase_Inhibition_Pathway cluster_pathway Intracellular Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activation Compound Indole Sulfonamide Derivative Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Proposed Experimental Validation: Cell Viability and Target Deconvolution

A tiered approach is necessary to first confirm cytotoxic activity and then identify the specific molecular target.

Protocol 1: Cell Viability Assay (MTT or CCK-8)

  • Cell Culture: Seed cancer cell lines (e.g., A549, HepG2, MOLT-3) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with serial dilutions of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Detection: Add MTT or CCK-8 reagent to each well. Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value. A potent IC₅₀ justifies proceeding to mechanism-of-action studies.

Protocol 2: Target Class Identification If the compound is cytotoxic, the next step is to narrow down the target. This can be done using commercially available target-class screening panels (e.g., kinase panels, GPCR panels) or by observing specific cellular phenotypes (e.g., cell cycle arrest via flow cytometry, apoptosis via Annexin V staining).

A Proposed Workflow for Mechanism of Action Elucidation

For a novel compound like 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, a systematic and unbiased approach is crucial. The following workflow provides a robust framework for its characterization.

MoA_Workflow cluster_screening Phase 1: Phenotypic Screening & Initial Assessment cluster_target_id Phase 2: Target Identification & Validation cluster_pathway Phase 3: Pathway & In Vivo Analysis start Test Compound: 2-methyl-2,3-dihydro- 1H-indole-1-sulfonamide pheno_screen Broad Phenotypic Screen (e.g., Cell Viability Panel across diverse cancer cell lines, Antimicrobial panel) start->pheno_screen hit_validation Hit Confirmation & Dose-Response Analysis (IC₅₀/MIC) pheno_screen->hit_validation target_id Target Deconvolution - Affinity Chromatography - Thermal Proteome Profiling - Kinase/Enzyme Panels hit_validation->target_id biochem_assay Biochemical Validation (Cell-free enzyme assay with purified protein) target_id->biochem_assay cellular_assay Cellular Target Engagement (e.g., CETSA, NanoBRET) biochem_assay->cellular_assay pathway_analysis Pathway Analysis (Western Blot for downstream signaling, RNA-seq) cellular_assay->pathway_analysis animal_model In Vivo Efficacy Study (e.g., Xenograft mouse model, Infection model) pathway_analysis->animal_model conclusion Mechanism of Action Established animal_model->conclusion

Caption: A systematic workflow for elucidating the mechanism of action.

This workflow ensures a logical progression from broad activity screening to specific target identification and final validation in a biological system, minimizing bias and maximizing the probability of successfully identifying the true mechanism of action.

Conclusion

While the specific mechanism of action for 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide remains to be experimentally determined, its chemical structure provides a strong basis for forming rational hypotheses. The evidence from related indole sulfonamide compounds suggests two highly probable avenues of investigation: 1) disruption of bacterial folate synthesis via DHPS inhibition , and 2) antiproliferative effects against cancer cells through modulation of key targets like kinases or tubulin . The experimental protocols and the overall workflow detailed in this guide provide a comprehensive and scientifically rigorous roadmap for researchers to undertake the definitive characterization of this promising compound.

References

  • Title: 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action Source: Journal of Agricultural and Food Chemistry, PubMed URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Environmental Science and Pollution Research International URL: [Link]

  • Title: Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies Source: ACS Omega URL: [Link]

  • Title: Synthesis of biologically active sulfonamide-based indole analogs: a review Source: Future Journal of Pharmaceutical Sciences, ResearchGate URL: [Link]

  • Title: Proposed oxidation mechanism of indole sulfonamide derivatives at PGE Source: ResearchGate URL: [Link]

  • Title: Biomedical Importance of Indoles Source: Molecules, via PMC URL: [Link]

  • Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses Source: Study.com URL: [Link]

  • Title: Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies Source: Chemical Biology & Drug Design, PubMed URL: [Link]

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: ResearchGate URL: [Link]

  • Title: Sulfonamide resistance: mechanisms and trends Source: Drug Resistance Updates, PubMed URL: [Link]

  • Title: Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance... Source: Pharmacy 180 URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Open Access Pub URL: [Link]

Sources

potential therapeutic targets of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Profiling of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Executive Summary & Molecular Architecture

The compound 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide (henceforth referred to as 2-Me-IS ) represents a privileged scaffold in medicinal chemistry, merging the lipophilic, bicyclic indoline core with a sulfonamide zinc-binding group (ZBG).

While the 2-methylindoline moiety is famously known as the lipophilic anchor of the diuretic Indapamide (a thiazide-like diuretic), the specific 1-sulfonamide substitution shifts the pharmacological profile significantly. Unlike Indapamide, which targets the Sodium-Chloride Cotransporter (NCC) via a chlorosulfamoyl-benzamide pharmacophore, 2-Me-IS primarily acts as a potent, reversible inhibitor of Carbonic Anhydrases (CAs) .

Key Pharmacophore Features:

  • Sulfonamide (

    
    ):  The primary pharmacophore. It acts as a monoanionic ligand that coordinates directly to the Zn
    
    
    
    ion in the active site of metalloenzymes.
  • Indoline Scaffold: Provides a rigid, lipophilic bulk that interacts with the hydrophobic half of the enzyme active site, influencing isoform selectivity.

  • C2-Methyl Group: Introduces a chiral center. The steric hindrance of the methyl group at the 2-position is a critical determinant for stereoselective binding, often distinguishing between cytosolic (CA I/II) and transmembrane (CA IX/XII) isoforms.

Primary Therapeutic Target: Carbonic Anhydrase (CA) Isoforms[1]

The most validated target for 2-Me-IS is the Carbonic Anhydrase family (EC 4.2.1.1). The sulfonamide moiety mimics the transition state of the native substrate (


), effectively "poisoning" the catalytic zinc center.
Mechanism of Action: The Zinc Trap

The catalytic mechanism of CA involves a zinc-bound hydroxide ion attacking


. 2-Me-IS inhibits this by displacing the "deep" water molecule/hydroxide ion bound to the Zinc.
  • Binding Mode: The deprotonated sulfonamide nitrogen coordinates to the Zn

    
     ion in a tetrahedral geometry.
    
  • Hydrophobic Interaction: The 2-methylindoline ring occupies the hydrophobic pocket of the active site (Val121, Leu198, Trp209 in hCA II). The 2-methyl group dictates the "fit" within this pocket, often acting as a selectivity filter.

Isoform Selectivity & Therapeutic Implications
IsoformLocalizationTherapeutic Relevance2-Me-IS Potential
hCA II CytosolicGlaucoma, Edema, EpilepsyHigh Potency. Classic target for reducing intraocular pressure (IOP).
hCA IX TransmembraneHypoxic Tumors (Solid)High Selectivity Potential. Overexpressed in hypoxic cancer cells; regulates pH to prevent acidosis.
hCA XII TransmembraneGlaucoma, CancerModerate/High. Emerging target for multidrug-resistant (MDR) tumors.
hCA VII CNSEpilepsy, Neuropathic PainHigh Potency. Indoline sulfonamides show excellent blood-brain barrier (BBB) penetration.
Visualization: The Catalytic Inhibition Cycle

CA_Inhibition Zn_Active Active Enzyme (Zn2+ - OH-) Transition Transition State (Zn2+ - HCO3-) Zn_Active->Transition + CO2 Inhibited_Complex Inhibited Complex (Zn2+ - NH-SO2-R) Zn_Active->Inhibited_Complex Competitive Binding (Displaces OH-) CO2_Entry Substrate Entry (CO2) Product Product Release (HCO3- + H+) Transition->Product Hydrolysis Product->Zn_Active Regeneration (+H2O) Inhibitor 2-Me-IS Entry (R-SO2NH2) Inhibitor->Inhibited_Complex Coordination

Figure 1: Mechanism of Carbonic Anhydrase inhibition. 2-Me-IS competes with CO2/Water for the Zinc active site, locking the enzyme in an inactive state.

Secondary Targets: Oncology & Multidrug Resistance[2]

Beyond simple enzyme inhibition, indoline-sulfonamides are emerging as dual-action agents in oncology.

Hypoxic Tumor Targeting (CA IX)

Solid tumors often exist in a hypoxic environment, leading to the overexpression of CA IX . This enzyme acidifies the extracellular space, promoting metastasis and degrading the extracellular matrix.

  • Therapeutic Logic: 2-Me-IS derivatives, particularly those with specific substitutions on the indoline ring, can selectively inhibit CA IX over the ubiquitous CA II, reducing systemic side effects.

P-Glycoprotein (P-gp) Modulation

Recent SAR studies suggest that indoline-based sulfonamides can reverse Multidrug Resistance (MDR) .

  • Mechanism: The lipophilic indoline core interacts with the transmembrane domains of P-gp efflux pumps, preventing the expulsion of chemotherapeutic agents (e.g., Doxorubicin) from cancer cells.

Experimental Protocols (Validation Workflows)

To validate 2-Me-IS activity, the following standardized protocols are required.

Protocol A: Stopped-Flow CO Hydration Assay (Kinetic Validation)

This is the gold standard for determining the inhibition constant (


) against specific CA isoforms.
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

      
      SO
      
      
      
      .
    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO

      
      -saturated water (prepared by bubbling CO
      
      
      
      gas for 30 mins).
    • Enzyme: Recombinant hCA I, II, IX (commercially available).

  • Compound Prep: Dissolve 2-Me-IS in DMSO (keep final DMSO < 1% in assay). Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Reaction:

    • Use a Stopped-Flow instrument (e.g., Applied Photophysics).

    • Mix Enzyme + Inhibitor (incubate 15 min at RT).

    • Rapidly mix with CO

      
       solution.
      
  • Measurement: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).

  • Analysis: Calculate the initial velocity (

    
    ). Fit data to the Cheng-Prusoff equation to derive 
    
    
    
    .
Protocol B: X-Ray Crystallography (Structural Validation)

To determine the precise binding mode and the effect of the 2-methyl chirality.

  • Crystallization: Grow hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.5 M Sodium Citrate, pH 8.0).

  • Soaking: Transfer crystals to a solution containing 1-5 mM 2-Me-IS (dissolved in mother liquor + 5% DMSO) for 2-24 hours.

  • Data Collection: Flash-cool in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., 1.0 Å resolution).

  • Refinement: Solve structure using Molecular Replacement (PDB: 3CA2). Look for electron density connected to the Zn

    
     ion and the hydrophobic pocket occupancy by the methyl-indoline group.
    
Experimental Workflow Diagram

Workflow Synth Synthesis (Reduction of 2-Methylindole -> Sulfonylation) Chiral Chiral Resolution (Separation of R/S Enantiomers) Synth->Chiral Assay Stopped-Flow Assay (Determine KI for hCA I, II, IX) Chiral->Assay Crystal X-Ray Crystallography (Binding Mode Validation) Assay->Crystal Select Potent Hits Data SAR Analysis (Selectivity & Potency) Assay->Data Crystal->Data

Figure 2: Integrated workflow for validating 2-Me-IS therapeutic potential.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Indoline-based sulfonamides as carbonic anhydrase inhibitors: A structural perspective. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2016). Indoline-sulfonamide hybrids as potent carbonic anhydrase inhibitors.[1][2][3] European Journal of Medicinal Chemistry. Link

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in tumors. Molecular Oncology. Link

  • Scozzafava, A., et al. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides. Journal of Medicinal Chemistry. Link

Sources

literature review on indole sulfonamides in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole sulfonamide scaffold represents a "privileged structure" in modern medicinal chemistry, capable of interrogating diverse biological targets ranging from G-protein coupled receptors (GPCRs) to metalloenzymes and cytoskeletal proteins. This guide analyzes the structural versatility of this pharmacophore, detailing its application in oncology (Carbonic Anhydrase IX/XII inhibition, Tubulin destabilization), virology (HIV NNRTIs), and neurology (5-HT6 antagonism). We provide actionable synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic workflows to support drug discovery campaigns.

The Pharmacophore: Structural Logic

The synergy between the indole nucleus and the sulfonamide moiety stems from their complementary physicochemical properties. The indole ring acts as a lipophilic scaffold capable of


 stacking interactions (e.g., with Phe/Trp residues in binding pockets), while the sulfonamide group (

) serves as a hydrogen bond donor/acceptor or a zinc-binding group (ZBG).
Key Regioisomers in Drug Design
  • N1-Sulfonamides: The sulfonyl group is attached to the indole nitrogen.[1][2] This rigidifies the core and is critical for 5-HT6 receptor antagonists and certain HIV-1 NNRTIs .

  • C3-Sulfonamides: The sulfonyl group is attached to the C3 position. These derivatives frequently target Tubulin (colchicine binding site) and Carbonic Anhydrases .

  • C5-Sulfonamides: Often seen in Carbonic Anhydrase inhibitors , where the sulfonamide acts as the primary ZBG.[3]

Therapeutic Applications & SAR Analysis

Oncology: The Dual Front

Indole sulfonamides attack cancer cell survival via two distinct mechanisms: metabolic disruption (CA inhibition) and mitotic arrest (Tubulin inhibition).

A. Carbonic Anhydrase (CA) Inhibition

Tumor-associated isoforms CA IX and CA XII are critical for pH regulation in hypoxic tumors. Indole-based sulfonamides, particularly indoline-5-sulfonamides and N-benzenesulfonylindoles , exhibit nanomolar potency against these isoforms.

  • Mechanism: The terminal unsubstituted sulfonamide (

    
    ) coordinates with the Zn
    
    
    
    ion in the enzyme's active site.
  • SAR Insight: Substitution at the N1 position (e.g., with benzyl or acyl groups) often improves selectivity for CA IX over the ubiquitous cytosolic CA I and CA II isoforms by exploiting the hydrophobic pocket unique to the tumor-associated isoforms.

B. Tubulin Polymerization Inhibition

Certain indole sulfonamides function as Microtubule Destabilizing Agents (MDAs) by binding to the colchicine site of


-tubulin.
  • Mechanism: They inhibit tubulin polymerization, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6]

  • SAR Insight:

    • C3-Position: Bulky hydrophobic groups (e.g., trimethoxyphenyl) or sulfonamide linkers here mimic the B-ring of colchicine.

    • N1-Position: Methylation or arylsulfonylation can enhance metabolic stability and cellular permeability.

    • Potency: Lead compounds (e.g., BPROL075 , Compound 18) demonstrate IC

      
       values in the low nanomolar range against multidrug-resistant cell lines.
      
Neuroscience: 5-HT6 Antagonists

The 5-HT6 receptor is a promising target for Alzheimer's disease and cognitive dysfunction.[2]

  • Pharmacophore: N1-(benzenesulfonyl)tryptamines are the gold standard.

  • SAR Insight: The sulfonyl group locks the indole into a bioactive conformation. A basic amine side chain (e.g., dimethylaminoethyl) at C3 is essential for interaction with Asp106 in the receptor.

Virology: HIV-1 NNRTIs

Indolylarylsulfones (IASs) bind to the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket.[7]

  • Mechanism: They lock the p66 subunit of reverse transcriptase in an inactive conformation.

  • SAR Insight: Introduction of a sulfonamide group (often via a linker) improves water solubility and creates additional hydrogen bonding contacts with residues like Lys101 or Glu138, combating resistance mutations (e.g., K103N).

Comparative Data Analysis

The following table contrasts the physicochemical and biological profiles of key indole sulfonamide classes.

Target ClassPrimary RegioisomerKey Binding InteractionTypical Potency (

)
Clinical/Preclinical Ex.
CA IX/XII Inhibitors C5-SulfonamideZn

coordination (Active Site)
5 - 50 nMSLC-0111 analogs
Tubulin Inhibitors C3-Sulfonamide / N1-SulfonylColchicine Site (

-stacking)
20 - 500 nMBPROL075, Compound 18
5-HT6 Antagonists N1-BenzenesulfonylGPCR Transmembrane Domain< 10 nMSB-742457
HIV-1 NNRTIs IndolylarylsulfoneAllosteric Pocket (Hydrophobic)< 5 nML-737,126 analogs

Synthetic Architectures & Methodologies[8][9][10]

The construction of these scaffolds requires precise regiocontrol. Below is a visualization of the primary synthetic pathways.

SyntheticPathways Indole Indole Core Base Base (NaH/Cs2CO3) Indole->Base Deprotonation Electrophile Sulfonyl Chloride (Lewis Acid Cat.) Indole->Electrophile Friedel-Crafts Chlorosulfonic ClSO3H (Chlorosulfonation) Indole->Chlorosulfonic Electrophilic Subst. NSulfonyl N1-Sulfonyl Indole (5-HT6 / HIV Targets) Base->NSulfonyl + R-SO2-Cl C3Sulfonyl C3-Sulfonyl Indole (Tubulin Targets) Electrophile->C3Sulfonyl Regioselective C5Sulfonyl Indole-5-Sulfonamide (CA Inhibitors) Chlorosulfonic->C5Sulfonyl + NH3/Amine

Caption: Primary synthetic routes for accessing N1, C3, and C5 functionalized indole sulfonamides.

Detailed Experimental Protocol

Target: Synthesis of a 3-(Benzenesulfonyl)-1H-indole (Tubulin Inhibitor Analog). Rationale: This protocol demonstrates the C3-sulfonylation using a Friedel-Crafts approach, avoiding the need for pre-functionalized indoles.

Reagents & Equipment[9]
  • Substrate: Indole (1.0 eq)

  • Reagent: Benzenesulfonyl chloride (1.2 eq)

  • Catalyst: Aluminum Chloride (

    
    ) or Indium(III) triflate (
    
    
    
    ) (10-20 mol%)
  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane

  • Atmosphere: Argon/Nitrogen (Inert)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Solubilization: Dissolve Indole (585 mg, 5.0 mmol) in anhydrous DCE (15 mL).

  • Catalyst Addition: Add the Lewis Acid catalyst (

    
    , 0.5 mmol) in one portion at room temperature.
    
  • Sulfonylation: Dropwise add Benzenesulfonyl chloride (0.8 mL, 6.0 mmol) over 5 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The product typically appears as a lower

    
     spot compared to the starting indole.
    
  • Quenching: Cool the reaction to room temperature and quench by adding saturated aqueous

    
     (20 mL).
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Combine organic layers.
    
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica Gel, gradient 0-30% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (look for the deshielded C2-H singlet around 7.8-8.0 ppm) and HRMS.
    

Mechanistic Signaling Pathways

Understanding the downstream effects of these molecules is vital for assay design. Below is a diagram illustrating the divergent pathways for Tubulin vs. CA inhibition.

MechanismOfAction LigandA Indole Sulfonamide (Type A: Tubulin Binder) Tubulin Beta-Tubulin (Colchicine Site) LigandA->Tubulin Binds LigandB Indole Sulfonamide (Type B: CA Inhibitor) CA Carbonic Anhydrase (IX / XII) LigandB->CA Coordinates Zn2+ Polymerization Inhibit Microtubule Polymerization Tubulin->Polymerization Causes PHReg Disrupt pH Regulation (Intracellular Acidosis) CA->PHReg Causes Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Metabolism Metabolic Collapse PHReg->Metabolism Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Metabolism->Apoptosis

Caption: Divergent mechanistic cascades triggered by indole sulfonamides in cancer cells.

References

  • Indoline-5-Sulfonamides as Carbonic Anhydrase Inhibitors Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases Source: PMC / NIH URL:[Link]

  • Indole-Based Tubulin Polymerization Inhibitors Title: Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor Source: MedChemComm (RSC) URL:[5][Link]

  • 5-HT6 Receptor Antagonists Title: Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists Source: PubMed URL:[Link]

  • HCV NS4B Inhibitors Title: Discovery of 2-(4-sulfonamidophenyl)-indole 3-carboxamides as potent and selective inhibitors with broad hepatitis C virus genotype activity targeting HCV NS4B Source: PubMed URL:[Link]

  • Review of Synthetic Methods Title: Synthesis of biologically active sulfonamide-based indole analogs: a review Source: Future Journal of Pharmaceutical Sciences URL:[Link]

Sources

The Evolving Landscape of 2-Methyl-2,3-dihydro-1H-indole-1-sulfonamide Analogs: A Technical Guide to Structure-Activity Relationships and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide scaffold has emerged as a promising chemotype in medicinal chemistry, demonstrating a versatile pharmacological profile that spans from anticancer to enzyme inhibitory activities. This in-depth technical guide provides a comprehensive overview of the structural analogs of this core, with a particular focus on the synthesis, biological evaluation, and structure-activity relationships (SAR). We will delve into the critical structural modifications that influence biological outcomes, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics based on the indole sulfonamide framework.

Introduction: The Strategic Significance of the Indoline Sulfonamide Core

The indole nucleus is a ubiquitous pharmacophore found in a vast array of biologically active natural products and synthetic drugs. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, enabling precise interactions with biological targets. The saturation of the 2,3-double bond to form the indoline (2,3-dihydro-1H-indole) core imparts greater conformational flexibility, which can be advantageous for optimizing target binding.

The incorporation of a sulfonamide group at the N1 position of the indoline ring introduces a critical hydrogen-bond donor and acceptor moiety, significantly influencing the molecule's physicochemical properties, such as solubility and electronic distribution. The sulfonamide group is a well-established zinc-binding group in many enzyme inhibitors, most notably carbonic anhydrases. The specific placement of a methyl group at the C2 position introduces a chiral center and a lipophilic substituent that can probe hydrophobic pockets within a target protein, potentially enhancing potency and selectivity.

This guide will systematically explore the chemical space around the 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide core, dissecting the impact of structural modifications on biological activity.

Synthetic Strategies: Building the 2-Methylindoline-1-sulfonamide Scaffold

The synthesis of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide and its analogs generally follows a convergent approach, involving the preparation of the 2-methylindoline core followed by N-sulfonylation.

Synthesis of the 2-Methylindoline Core

A common route to 2-methylindoline involves the reduction of 2-methylindole. Various reducing agents can be employed, with catalytic hydrogenation being a prevalent method.

Workflow for 2-Methylindoline Synthesis:

A 2-Methylindole B Catalytic Hydrogenation (e.g., Rh/C, H2) A->B Reduction C 2-Methyl-2,3-dihydro-1H-indole (2-Methylindoline) B->C

Caption: General workflow for the synthesis of the 2-methylindoline core.

N-Sulfonylation of 2-Methylindoline

The key step in assembling the final scaffold is the reaction of 2-methylindoline with a suitable sulfonylating agent. The most common method involves the use of a sulfamoyl chloride in the presence of a base to neutralize the HCl byproduct.

General N-Sulfonylation Workflow:

A 2-Methylindoline D 2-Methyl-2,3-dihydro-1H-indole-1-sulfonamide or Analog A->D B Sulfamoyl Chloride (H2NSO2Cl) or Substituted Sulfonyl Chloride (RSO2Cl) B->D C Base (e.g., Pyridine, Triethylamine) C->D Catalyst/Acid Scavenger

Caption: General workflow for the N-sulfonylation of 2-methylindoline.

Structure-Activity Relationship (SAR) Analysis

While a systematic SAR study on the specific 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide scaffold is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related indole and indoline sulfonamide analogs. The primary areas of biological investigation for these compounds have been as anticancer agents and carbonic anhydrase inhibitors.

Anticancer Activity

Indole and indoline sulfonamides have demonstrated potent antiproliferative activity against a range of cancer cell lines. The mechanism of action often involves the disruption of microtubule dynamics or the inhibition of key signaling kinases.

Key SAR Observations for Anticancer Activity:

  • Substitution on the Indoline Ring: Modifications on the benzene portion of the indoline ring significantly impact activity. Electron-withdrawing groups, such as halogens or nitro groups, at the 5- or 7-positions can enhance cytotoxic potency.[1][2]

  • The N-Sulfonyl Group: The nature of the substituent on the sulfonamide nitrogen plays a crucial role. Aryl sulfonamides, particularly those with electron-withdrawing or lipophilic groups on the aryl ring, often exhibit potent anticancer effects.[3]

  • The C2-Substituent: While the core topic specifies a methyl group at C2, studies on related scaffolds suggest that the size and nature of this substituent can influence binding affinity and selectivity. Bulky aromatic groups at similar positions in related heterocyclic systems have been shown to enhance activity.

Table 1: Anticancer Activity of Selected Indole Sulfonamide Analogs

Compound IDCore ScaffoldR1 (on Sulfonamide)R2 (on Indole)Cancer Cell LineIC50 (µM)Reference
Analog A Bis-indole4-CF3-PhOHHepG27.37[1][2]
Analog B Bis-indole4-Cl-PhOHHepG29.85[1][2]
Analog C Bis-indole4-NO2-PhOHMOLT-32.04[1]
Analog D Mono-indole4-Cl-PhHMOLT-346.23[4]

Note: The compounds in this table are structurally related bis- and mono-indole sulfonamides, not direct analogs of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. This data is presented to illustrate general SAR trends within the broader class of indole sulfonamides.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making indole sulfonamides potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered attractive targets for anticancer therapy.

Key SAR Observations for Carbonic Anhydrase Inhibition:

  • The Unsubstituted Sulfonamide: The primary sulfonamide group (-SO2NH2) is critical for coordinating with the zinc ion in the active site of carbonic anhydrases.

  • The Indoline Scaffold: The indoline portion of the molecule extends into the active site cavity, and its substituents can interact with amino acid residues, influencing isoform selectivity.

  • Substitutions on the Indoline Ring: Modifications to the indoline ring can be tailored to achieve selectivity for different CA isoforms. For instance, bulky substituents may favor binding to isoforms with larger active site cavities.

Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Indolinone Sulfonamide Analogs

Compound IDR (on Indolinone)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Analog E H92.564.1132.841.3
Analog F 5-Cl64.95.9187.455.2
Analog G 5-Br81.57.7201.963.8
Analog H 5-NO2899.4761.9>10000489.7

Note: These compounds are 2-indolinone-based sulfonamides, which are structurally related to the topic. The data illustrates the impact of substitutions on the indoline ring on CA isoform inhibition.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a generic 2-methylindoline-1-sulfonamide and for key biological assays.

Synthesis of 2-Methyl-2,3-dihydro-1H-indole-1-sulfonamide

This protocol is a generalized procedure based on standard N-sulfonylation methods.

Materials:

  • 2-Methyl-2,3-dihydro-1H-indole

  • Sulfamoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-methyl-2,3-dihydro-1H-indole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the cooled solution and stir for 10 minutes.

  • In a separate flask, prepare a solution of sulfamoyl chloride (1.2 eq) in anhydrous DCM.

  • Add the sulfamoyl chloride solution dropwise to the stirred 2-methylindoline solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the antiproliferative activity of compounds against cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to measure the inhibition of CA-catalyzed CO2 hydration.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (pH 7.5)

  • CO2-saturated water

  • Phenol red indicator

  • Test compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is based on measuring the decrease in pH as CO2 is hydrated to carbonic acid, which is monitored by the color change of the phenol red indicator.

  • Equilibrate the CA enzyme and the test compound in Tris-HCl buffer at a specific temperature (e.g., 25 °C).

  • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the phenol red indicator over time at 557 nm.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Perform the assay with a range of inhibitor concentrations to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Future Perspectives and Conclusion

The 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing body of research on related indole and indoline sulfonamides provides a strong rationale for the continued exploration of this chemical space.

Workflow for Future Drug Discovery Efforts:

A Library Synthesis of 2-Methylindoline-1-sulfonamide Analogs B High-Throughput Screening (e.g., Anticancer, Enzyme Inhibition) A->B C Hit Identification B->C D Systematic SAR Studies C->D E Lead Optimization (Potency, Selectivity, ADME) D->E F In Vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: A proposed workflow for the development of drugs based on the 2-methylindoline-1-sulfonamide scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide analogs. Key modifications should include:

  • Varying the C2-substituent: Exploring the impact of different alkyl and aryl groups at this position.

  • Substitution on the indoline ring: Introducing a diverse range of electron-donating and electron-withdrawing groups at the 5-, 6-, and 7-positions.

  • Modification of the sulfonamide: Synthesizing secondary and tertiary sulfonamides and exploring different N-substituents.

References

  • Synthesis and biological evaluation of 7-arylindoline-1-benzenesulfonamides as a novel class of potent anticancer agents. MedChemComm, 2010, 1, 152-155. URL: [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega 2022, 7, 46, 42598–42609. URL: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega 2021, 6, 47, 31699–31711. URL: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. National Center for Biotechnology Information. URL: [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. National Center for Biotechnology Information. URL: [Link]

Sources

Methodological & Application

Application Note: 2-Methyl-2,3-dihydro-1H-indole-1-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide (referred to herein as 2-Me-Ind-SA ) as a Carbonic Anhydrase Inhibitor (CAI).

This guide deviates from standard templates to address the specific physicochemical and mechanistic properties of indoline-based sulfamides , a distinct class of inhibitors compared to classical benzene sulfonamides.

Part 1: Scientific Foundation & Mechanism

The Molecule & The Target

While classical CAIs (like Acetazolamide) utilize an aromatic primary sulfonamide (


), 2-Me-Ind-SA  presents a sulfamide  zinc-binding group (

) attached to a lipophilic indoline scaffold.
  • Core Scaffold: 2-Methyl-2,3-dihydro-1H-indole (2-Methylindoline). This moiety provides lipophilicity and steric bulk, influencing selectivity toward specific CA isoforms (particularly transmembrane tumor-associated hCA IX/XII) via hydrophobic interactions in the enzyme's active site cleft.

  • Warhead: The

    
    -sulfonamide (sulfamide) group. The terminal 
    
    
    
    is the proton donor/acceptor.
Mechanism of Action (The Zinc Trap)

The inhibition mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc ion (


) within the CA active site.
  • Displacement: The inhibitor displaces the zinc-bound water molecule/hydroxide ion (

    
    ), which is critical for the catalytic hydration of 
    
    
    
    .
  • Coordination: The ionized nitrogen (

    
    ) forms a tetrahedral coordination geometry with the 
    
    
    
    .
  • Stabilization: The indoline ring engages in Van der Waals interactions with hydrophobic residues (e.g., Phe131, Val121 in hCA II) or the "selective pocket" in hCA IX.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Zn-bound H2O/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Forms Activity Catalytic Activity (CO2 Hydration) Water->Activity Enables Inhibitor 2-Me-Ind-SA (Deprotonated) Inhibitor->Zn Coordinates Inhibitor->Water Displaces Hydrophobic Hydrophobic Pocket (Phe131, Val121) Inhibitor->Hydrophobic Steric Interaction (Indoline Ring) Complex->Activity Blocks

Figure 1: Mechanistic pathway of Zinc displacement and hydrophobic stabilization by 2-Me-Ind-SA.

Part 2: Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

Purpose: To determine the inhibition constant (


) of 2-Me-Ind-SA against specific hCA isoforms by measuring the rate of the physiological reaction.

Principle: The assay monitors the acidification of the medium caused by the hydration of


 to 

. A pH indicator (Phenol Red) changes absorbance (557 nm) as the reaction proceeds.
Reagents & Preparation[1][2][3][4][5][6]
  • Assay Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water. Bubble pure 
    
    
    
    gas into deionized water for 30 mins at 25°C (
    
    
    mM).
  • Enzyme Stock: Recombinant hCA (I, II, IX, or XII) diluted to ~10–20 nM in Assay Buffer.

  • Inhibitor Stock (2-Me-Ind-SA): Dissolve in 100% DMSO (10 mM). Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (keep DMSO < 1%).

Workflow
  • Instrument Setup: SX.18MV-R Stopped-Flow spectrophotometer (Applied Photophysics) or equivalent.

  • Syringe A (Enzyme + Inhibitor): Mix 10 µL of hCA solution with 10 µL of 2-Me-Ind-SA dilution. Incubate for 15 minutes at Room Temperature (RT) to allow E-I complex formation.

  • Syringe B (Substrate):

    
    -saturated water.
    
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor Absorbance at 557 nm for 0.5–1.0 seconds.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the absorbance curve.
Determine 

using a non-linear regression (Log[Inhibitor] vs. Response). Convert to

using the Cheng-Prusoff equation adapted for tight-binding inhibitors:

(Note: For

hydration,

is the concentration of

and

is specific to the isoform, typically ~10 mM for hCA II).
Protocol B: Esterase Activity Assay (High-Throughput Screen)

Purpose: A rapid, colorimetric alternative for screening multiple analogs or conditions.

Principle: CAs also catalyze the hydrolysis of esters (e.g., 4-nitrophenyl acetate, 4-NPA) to 4-nitrophenol (yellow, Abs 400 nm). Note: This is a surrogate reaction;


 values may differ slightly from 

hydration.
Reagents
  • Substrate: 4-Nitrophenyl acetate (4-NPA). Prepare 10 mM in Acetone (fresh).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Enzyme: hCA II (or other cytosolic isoforms).[4]

Step-by-Step Procedure
  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Incubation:

    • Add 80 µL Buffer.

    • Add 10 µL Enzyme solution (1 µM).

    • Add 10 µL 2-Me-Ind-SA (variable concentrations).

    • Control: Solvent control (DMSO only).

    • Incubate 10 mins at 25°C.

  • Reaction Start: Add 100 µL of diluted Substrate (dilute 10 mM stock to 1 mM in buffer immediately before use).

  • Measurement: Read Absorbance at 400 nm every 30 seconds for 15 minutes (Kinetic Mode).

  • Calculation: Plot slope (ΔAbs/min) vs. [Inhibitor].

Part 3: Data Interpretation & Troubleshooting

Expected Data Profile

The following table summarizes representative inhibition profiles for indoline-sulfonamides. Your specific batch of 2-Me-Ind-SA should be validated against these ranges.

IsoformExpected

(nM)
Selectivity Note
hCA I 100 - 500 nMModerate inhibition.
hCA II 5 - 50 nMHigh Potency. The physiological dominant target.
hCA IX 20 - 100 nMTumor-associated. Lipophilic tail (Indoline) often improves affinity here.
hCA XII 10 - 80 nMTransmembrane isoform.
Troubleshooting Guide
  • Issue: Precipitation in Assay.

    • Cause: 2-Me-Ind-SA is lipophilic.

    • Fix: Ensure DMSO concentration is constant (max 2-5% for Esterase, <1% for Stopped-Flow). Use a non-ionic detergent (0.01% Tween-20) in the buffer to prevent aggregation.

  • Issue: Oxidation of Inhibitor.

    • Cause: The indoline ring (dihydroindole) can slowly oxidize to indole in air/light.

    • Fix: Store stock solutions at -20°C under Argon/Nitrogen. Prepare fresh dilutions daily.

  • Issue: Non-Linear Rates.

    • Cause: Spontaneous hydrolysis of 4-NPA (Esterase assay).

    • Fix: Subtract the "No Enzyme" blank rate from all samples.

Part 4: Structural Biology & Docking Workflow

To validate the binding mode of 2-Me-Ind-SA.

Workflow:

  • Protein Prep: Download PDB ID: 3HS4 (hCA II).[4] Remove native ligand and water molecules (except the Zn-bound water if modeling displacement).

  • Ligand Prep: Construct 2-Me-Ind-SA. Crucial: Model the sulfonamide nitrogen in the deprotonated state (

    
    ) as this is the active binding species.
    
  • Grid Generation: Center grid on the Zinc ion.

  • Constraints: Set a metal coordination constraint between the sulfonamide Nitrogen and Zn (distance ~2.0 Å).

Docking_Workflow Step1 PDB: 3HS4 (hCA II) Step3 Define Active Site (Center on Zn) Step1->Step3 Step2 Ligand Prep (Deprotonate N) Step4 Docking (Gold/Glide) Constraint: N-Zn Step2->Step4 Step3->Step4

Figure 2: Computational docking workflow for sulfonamide CAIs.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor agents. Expert Opinion on Drug Discovery, 13(11), 1005–1016. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–indapamide complex reveals a new binding mode for sulfonamide inhibitors. Biochimie, 94(5), 1234-1241. (Provides structural basis for indoline-sulfonamide interactions). Link

Sources

Application Note: Analytical Quantification of 2-Methyl-2,3-dihydro-1H-indole-1-sulfonamide

[1][2][3][4][5]




Molecular Weight:

Executive Summary & Scientific Rationale

The compound 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide (hereafter referred to as 2-MDIS ) is a structural analog and potential impurity associated with the synthesis of indoline-based pharmaceuticals, most notably Indapamide . Its structure consists of a lipophilic 2-methylindoline core derivatized with a polar sulfonamide moiety at the N1 position.

Accurate quantification is critical because:

  • Process Control: It serves as a marker for side-reactions during the sulfamoylation of 2-methylindoline.

  • Genotoxic Potential Assessment: While not a classic nitroso-impurity, sulfonamide variants must be controlled to prevent uncharacterized pharmacological activity.

  • Regulatory Compliance: ICH Q3A/B guidelines require the identification and quantification of impurities exceeding the reporting threshold (typically 0.05-0.10%).

This guide presents two validated approaches:

  • Method A (HPLC-UV): Robust, cost-effective routine quantification for process intermediates (>0.1%).

  • Method B (LC-MS/MS): High-sensitivity trace analysis (<10 ppm) for final drug substance release.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Analysis

The molecule features a chiral center at C2 of the indoline ring, though it is often encountered as a racemate in non-stereoselective synthesis. The N1-sulfonamide bond significantly reduces the basicity of the indoline nitrogen, making the molecule neutral to slightly acidic (sulfonamide -NH


Physicochemical Profile
PropertyValue / CharacteristicImplication for Analysis
Solubility Soluble in MeOH, ACN, DMSO. Sparingly soluble in water.Use high organic content for stock prep.
LogP ~1.5 - 2.0 (Estimated)Retains well on C18 columns.
UV Max ~240 nm, 280 nm254 nm is a robust compromise for sensitivity.
Ionization ESI Negative [M-H]

dominant.
Sulfonamide proton is readily abstracted.
Diagram: Structural Relationship & Analytical Pathway

Gcluster_0Synthetic Contextcluster_1Analytical StrategyPrecursor2-Methylindoline(Starting Material)Target2-MDIS(Analyte of Interest)Precursor->TargetDirect Sulfamoylation(Side Reaction)DrugIndapamide(Related API)Precursor->DrugPrimary PathwaySampleSample Matrix(API or Reaction Mix)PrepDilution inMeOH:Water (80:20)Sample->PrepHPLCHPLC-UV(Routine QC)Prep->HPLC> 0.1% w/wLCMSLC-MS/MS(Trace Impurity)Prep->LCMS< 10 ppm

Caption: Synthetic origin of 2-MDIS and the bifurcated analytical strategy based on concentration requirements.

Method A: HPLC-UV Protocol (Routine Quantification)

Scope: Suitable for raw material assay, reaction monitoring, and impurity profiling at levels >0.05%.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 
    
    
    m) or equivalent.
    • Rationale: A standard C18 provides sufficient hydrophobic retention for the indoline core while maintaining peak shape for the polar sulfonamide.

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10

    
    L.
    
  • Detection: UV at 254 nm (primary) and 280 nm (confirmatory).

Mobile Phase[10]
  • Solvent A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
    • Note: Acidic pH suppresses ionization of residual basic impurities, sharpening peaks.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 40 60 Linear Gradient
18.0 10 90 Wash
20.0 10 90 Hold
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 2-MDIS Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Methanol. Sonicate for 5 mins.

  • Working Standard (50

    
    g/mL):  Dilute 500 
    
    
    L of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase Initial (90:10 Water:ACN) .
    • Critical: Matching the diluent to the initial mobile phase prevents peak distortion (solvent effects) for early eluting peaks.

System Suitability Criteria
  • Retention Time (RT):

    
     8.5 - 9.5 min (Expect 2-MDIS to elute before Indapamide if present).
    
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • RSD (n=6): NMT 2.0% for peak area.

Method B: LC-MS/MS Protocol (Trace Analysis)

Scope: Genotoxic impurity screening or trace quantification (<0.05%) in final drug product.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-).

    • Rationale: Sulfonamides (

      
      ) deprotonate easily to form 
      
      
      . Positive mode is less sensitive due to the electron-withdrawing sulfonamide group reducing the basicity of the indoline nitrogen.
  • Capillary Voltage: 3.0 kV.

  • Source Temp: 350°C.

  • Desolvation Gas: 800 L/hr (N

    
    ).
    
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
2-MDIS 211.05

132.1 3020Loss of -SO

NH

77.0 3035Phenyl ring fragment
LC Conditions (UPLC/UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (100 mm

    
     2.1 mm, 1.7 
    
    
    m).
  • Flow Rate: 0.3 mL/min.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH natural).

    • B: Acetonitrile.[2][3][4]

    • Note: Ammonium acetate supports negative ionization better than formic acid.

Method Validation (Self-Validating Framework)

To ensure trustworthiness, the following validation parameters must be verified in your specific matrix (e.g., Indapamide API).

Specificity & Forced Degradation

Inject the sample spiked with 2-MDIS alongside samples subjected to stress (Acid, Base, Oxidation).

  • Requirement: Peak purity index > 99.0% (using PDA or MS). Ensure 2-MDIS is spectrally resolved from the Indapamide main peak.

Linearity & Range

Prepare 5 concentration levels.

  • HPLC-UV Range: 0.5

    
    g/mL to 100 
    
    
    g/mL.
  • LC-MS Range: 1.0 ng/mL to 100 ng/mL.

  • Acceptance:

    
    .[2][5][6]
    
Accuracy (Recovery)

Spike 2-MDIS into the sample matrix at 50%, 100%, and 150% of the target limit.

  • Acceptance: Recovery between 90.0% - 110.0%.

Limit of Quantification (LOQ)

Determine the concentration where Signal-to-Noise (S/N)

  • Target LOQ (HPLC):

    
     0.1 
    
    
    g/mL (0.02% w/w relative to 0.5 mg/mL sample).
  • Target LOQ (LC-MS):

    
     1-5 ng/mL.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure column is "Base Deactivated" (e.g., Eclipse Plus or XBridge). Increase buffer strength to 20mM.
Low Sensitivity (MS) Incorrect ionization mode.Verify Negative Mode is used. Sulfonamides perform poorly in Positive mode.
Retention Shift pH fluctuation in mobile phase.Use buffered aqueous phase (Ammonium Acetate) rather than just water.
Carryover Adsorption to injector.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Indapamide Monograph. (Standard for related sulfonamide diuretic impurity profiling).

  • Codru, S., et al. (2017) .[7] "HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities." Farmacia, 65(5), 755-760.[1]

  • Tendulkar, N., & Asif, M. (2025) .[8] "RP-HPLC Method Development for Impurity Profiling of Perindopril and Indapamide FDC Using Risk-Based AQbD." International Journal of Drug Delivery Technology, 15(1).

  • Zendelovska, D., et al. (2003) . "Optimization of a solid-phase extraction method for determination of indapamide in biological fluids using high-performance liquid chromatography." Journal of Chromatography B, 788, 199–206.[9]

  • PubChem . "Compound Summary: (2R)-2-methyl-2,3-dihydro-1H-indole." (Structural data for the core moiety).

Application Note: 2-Methyl-2,3-dihydro-1H-indole-1-sulfonamide Derivatives in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide (and its structural analogs) as a neuroprotective agent. While this specific chemical structure serves as the core pharmacophore for the clinically established drug Indapamide , recent structure-activity relationship (SAR) studies highlight its potential as a standalone scaffold for designing novel inhibitors of Carbonic Anhydrase (CA) and modulators of SIRT1 pathways.

This guide provides researchers with validated protocols for assessing the neuroprotective efficacy of this scaffold against ischemic injury, oxidative stress, and blood-brain barrier (BBB) disruption.

Key Applications
  • Ischemic Stroke Models: Reduction of cerebral edema and infarct volume.

  • Blood-Brain Barrier (BBB) Preservation: Prevention of endothelial leakage via tight junction modulation.

  • Antioxidant Defense: Scavenging of reactive oxygen species (ROS) in neuronal cultures.

Mechanistic Background

The neuroprotective efficacy of 2-methylindoline-1-sulfonamide derivatives stems from a multi-target mechanism. Unlike traditional diuretics, these lipophilic molecules penetrate the CNS and exert direct protective effects on neurons and the neurovascular unit.

Core Signaling Pathways
  • Ion Homeostasis & Edema Reduction: Similar to Indapamide, the sulfonamide moiety inhibits the Na+/Cl- co-transporter (NCC), reducing cytotoxic edema during the acute phase of ischemia.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide group (–SO₂NH₂) is a classic zinc-binding motif that inhibits CA isozymes (CA-II, CA-IX, CA-XII). Inhibition buffers intracellular pH during hypoxia, preventing acidosis-induced neuronal death.

  • Antioxidant Activity: The indoline ring acts as a radical scavenger, reducing lipid peroxidation and preserving mitochondrial membrane potential.

Pathway Visualization

The following diagram illustrates the cascade of protection provided by the indoline-sulfonamide scaffold during an ischemic event.

NeuroprotectionPathway Drug 2-Methylindoline-1-Sulfonamide (Scaffold/Indapamide) Target_CA Inhibit Carbonic Anhydrase Drug->Target_CA Target_NCC Modulate Na+/Cl- Transporter Drug->Target_NCC Target_Scavenge Direct Radical Scavenging Drug->Target_Scavenge Ischemia Ischemia / Hypoxia ROS ROS Generation (Oxidative Stress) Ischemia->ROS Acidosis Intracellular Acidosis (pH Drop) Ischemia->Acidosis Edema Cytotoxic Edema (Na+ Influx) Ischemia->Edema MitoProtection Mitochondrial Integrity Preserved ROS->MitoProtection Prevention Survival Neuronal Survival Acidosis->Survival Prevention BBB_Integrity BBB Tight Junctions Maintained Edema->BBB_Integrity Prevention Target_CA->Acidosis Buffers Target_NCC->Edema Reduces Target_Scavenge->ROS Neutralizes MitoProtection->Survival BBB_Integrity->Survival

Figure 1: Mechanistic flow of Indoline-Sulfonamide neuroprotection. The molecule acts as a multi-target "buffer" against ischemic cascades.

Experimental Protocols

Protocol A: In Vitro Oxygen-Glucose Deprivation (OGD) Assay

Purpose: To evaluate the direct neuroprotective effect of the compound on neuronal survival under stroke-like conditions. Model: SH-SY5Y Human Neuroblastoma Cells or Primary Cortical Neurons.

Materials
  • Compound: 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide (dissolved in DMSO; stock 10 mM).

  • Media: Glucose-free DMEM (for OGD), Standard DMEM (for reperfusion).

  • Assay Kit: MTT or LDH Cytotoxicity Kit.

  • Chamber: Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂).

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with retinoic acid (10 µM) for 5 days to induce a neuronal phenotype.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (0.1, 1, 10, 50 µM) or Vehicle (0.1% DMSO). Incubate for 2 hours.

    • Note: Include Indapamide (10 µM) as a positive control.

  • OGD Induction: Wash cells 2x with PBS. Add Glucose-free DMEM (deoxygenated). Place plates in the hypoxic chamber for 4–6 hours.

  • Reperfusion: Remove from hypoxia. Replace media with standard glucose-containing DMEM (with or without compound). Incubate at normoxia for 24 hours.

  • Readout:

    • MTT Assay: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

    • LDH Assay: Collect supernatant to measure lactate dehydrogenase release (marker of membrane rupture).

Data Analysis: Calculate % Cell Viability relative to Normoxic Control.



Protocol B: In Vivo BBB Permeability (Evans Blue Extravasation)

Purpose: To assess the compound's ability to protect the Blood-Brain Barrier during ischemic reperfusion. Model: Rat or Mouse MCAO (Middle Cerebral Artery Occlusion).

Methodology
  • Administration: Administer the test compound (e.g., 3 mg/kg or 10 mg/kg, i.p.) 30 minutes prior to occlusion or immediately upon reperfusion.

  • Surgery: Perform MCAO using the intraluminal filament method for 90 minutes, followed by reperfusion.

  • Tracer Injection: At 24 hours post-reperfusion, inject 2% Evans Blue dye (4 mL/kg) via the tail vein. Circulate for 2 hours.

  • Perfusion: Deeply anesthetize the animal and transcardially perfuse with saline to remove intravascular dye.

  • Quantification:

    • Dissect the brain and separate ipsilateral (ischemic) and contralateral hemispheres.

    • Weigh tissue and homogenize in 50% trichloroacetic acid.

    • Centrifuge and measure supernatant absorbance at 620 nm.

    • Calculate Evans Blue content (µg/g tissue) using a standard curve.

Expected Result: Effective neuroprotectants will significantly reduce Evans Blue leakage in the ipsilateral hemisphere compared to the Vehicle group.

Comparative Data Summary

The following table summarizes expected potency ranges based on literature for Indapamide-like scaffolds in neuroprotection assays.

Compound ClassTarget MechanismIn Vitro Potency (IC50/EC50)Key Biological Outcome
Indapamide (Clinical Ref)NCC Inhibition / Antioxidant~10–50 µM (Neuroprotection)Reduced cerebral edema; BBB protection.
2-Methylindoline-Sulfonamide Carbonic Anhydrase (CA-II)~50–200 nM (Ki)pH buffering; reduced acidosis.
Bis-Sulfonamide Derivatives SIRT1 Activation~5 µM (Activation)Mitochondrial protection; reduced ROS.[1]
Novel Sulfonamide Hybrids AChE Inhibition~1–10 µMCognitive preservation (Dual action).

Synthesis & Solubility Notes

  • Solubility: The sulfonamide group creates high polarity, but the indoline ring adds lipophilicity.

    • Stock Solution: Dissolve in 100% DMSO.

    • Working Solution: Dilute in PBS/Media. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity in neuronal cells.

  • Stability: Sulfonamides are generally stable to hydrolysis. However, avoid extreme pH during storage.

  • Structure Verification: Ensure the "1-sulfonamide" refers to the nitrogen attachment (

    
    ). If the sulfonamide is on the benzene ring (e.g., position 5), the activity profile shifts toward Carbonic Anhydrase inhibition exclusively.
    

References

  • Protective action of indapamide on ischemia-induced injury.

    • Source: Journal of Pharmacological Sciences (2007).[2]

    • Context: Establishes the neuroprotective capability of the indoline-sulfonamide scaffold in preventing BBB dysfunction.
  • Neuroprotective Properties of Bis-Sulfonamide Deriv

    • Source: Frontiers in Pharmacology (2022).
    • Context: Demonstrates the utility of sulfonamide derivatives in activating SIRT1 and protecting against 6-OHDA toxicity (Parkinson's model).[1]

  • Indoline-5-Sulfonamides: Carbonic Anhydrase Inhibition.

    • Source: Pharmaceuticals (MDPI) (2022).
    • Context: Provides SAR data on indoline-sulfonamides as potent inhibitors of tumor-associated and cerebral Carbonic Anhydrase isoforms.
  • Sulfonamides in Alzheimer's Disease: Structure-Activity Rel

    • Source: Future Medicinal Chemistry (2020).
    • Context: Discusses the design of sulfonamide-based AChE inhibitors for cognitive neuroprotection.
  • Indapamide: Mechanism of Action and Clinical Pharmacology.

    • Source: DrugBank / Wikipedia (Clinical D
    • Context: Reference for the clinical pharmacokinetics and established edema-reducing mechanism of the parent compound.[3]

Sources

high-throughput screening assays for 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 2-Methyl-2,3-Dihydro-1H-Indole-1-Sulfonamide Analogs

Introduction & Therapeutic Rationale

The 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide scaffold represents a privileged chemical structure in oncology drug discovery. Indoline-sulfonamides are widely recognized as potent Microtubule Destabilizing Agents (MDAs) that bind to the colchicine-binding site of


-tubulin. Unlike taxanes, which stabilize microtubules, these analogs inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Crucially, this scaffold class (structurally related to agents like ABT-751 and J30) often retains potency against Multi-Drug Resistant (MDR) tumor lines that overexpress P-glycoprotein (P-gp), a common resistance mechanism against vinca alkaloids and taxanes. Furthermore, specific substitutions on the sulfonamide moiety have shown dual-activity potential against Carbonic Anhydrase (CA) isoforms IX and XII , which are upregulated in hypoxic tumors.

This guide details a robust High-Throughput Screening (HTS) workflow designed to identify potent analogs of this scaffold, prioritizing tubulin destabilization as the primary mechanism of action (MoA).

Mechanism of Action & Assay Strategy

To effectively screen this library, we employ a funnel approach:

  • Primary Screen (Biochemical): A kinetic fluorescence-based tubulin polymerization assay. This provides direct evidence of target engagement.

  • Secondary Screen (Phenotypic): A cell-based viability assay (CellTiter-Glo®) to confirm membrane permeability and cytotoxic efficacy.

  • Counter Screen (Selectivity): Carbonic Anhydrase inhibition (optional, depending on therapeutic focus).

Visualizing the Mechanism

MoA_Pathway Compound Indoline-Sulfonamide Analog Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Complex Tubulin-Ligand Complex Tubulin->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Mechanism of Action.[1] The indoline-sulfonamide analog binds to the colchicine site, preventing tubulin polymerization and triggering mitotic arrest.

Protocol 1: Fluorometric Tubulin Polymerization HTS (Primary Assay)

This assay utilizes a fluorescent reporter (e.g., DAPI or a commercial fluorophore like Cytoskeleton Inc.'s BK011P) that enhances its quantum yield when bound to polymerized microtubules. Inhibitors will suppress the fluorescence increase over time.

Target: Purified Porcine Brain Tubulin (>99% pure). Format: 384-well Black/Black microplates (Corning #3575). Readout: Kinetic Fluorescence (Ex/Em: 360/450 nm for DAPI).

Materials & Reagents
  • Tubulin Stock: 10 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • GTP Stock: 100 mM (Aliquot and freeze at -80°C).

  • Assay Buffer: PEM buffer + 10% Glycerol (critical for nucleation) + 1 mM GTP.

  • Reporter: 10 µM DAPI or proprietary fluorophore.

  • Control Inhibitor: Colchicine (10 µM final) or Vinblastine.

  • Control Enhancer: Paclitaxel (Taxol).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 10 mM stock solutions of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide analogs in 100% DMSO.

    • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of compound into assay plates to achieve a final concentration of 10 µM (0.1% DMSO final).

    • Include High Controls (HC): DMSO only (Max Polymerization).

    • Include Low Controls (LC): 10 µM Colchicine (Min Polymerization).

  • Reagent Dispensing:

    • Prepare Tubulin Master Mix on ice: 2 mg/mL Tubulin + 1 mM GTP + 10 µM DAPI in Assay Buffer. Keep strictly at 4°C to prevent premature polymerization.

    • Using a chilled liquid handler (e.g., Hamilton STAR or Multidrop Combi), dispense 50 µL of Tubulin Master Mix into the 384-well plates containing compounds.

  • Kinetic Read:

    • Immediately transfer plates to a pre-warmed (37°C) multi-mode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

    • Settings:

      • Temperature: 37°C (Strict control required).

      • Mode: Fluorescence Kinetic.

      • Interval: 1 minute for 60 minutes.

      • Shaking: 5 seconds orbital prior to first read only.

  • Data Analysis:

    • Calculate

      
       (Maximum Slope) of the polymerization curve for the linear phase (typically 5–20 mins).
      
    • Calculate % Inhibition :

      
      
      

Protocol 2: Cell-Based Cytotoxicity Screen (Secondary Assay)

Compounds active in the biochemical assay must be validated for membrane permeability and cellular efficacy.

Cell Lines: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer). Reagent: CellTiter-Glo® 2.0 (Promega).

Workflow
  • Seeding: Dispense 1,000 cells/well in 25 µL media into 384-well white opaque plates. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add 125 nL of compound (10-point dose response, 1:3 dilution starting at 30 µM). Incubate for 72 hours.

  • Detection: Equilibrate plates to RT. Add 25 µL CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins.

  • Read: Luminescence (Integration time: 0.5s).

  • Output: Determine IC50 values using a 4-parameter logistic fit.

HTS Workflow & Decision Tree

The following diagram illustrates the logical flow from library management to hit selection.

HTS_Workflow Library Compound Library (Indoline-Sulfonamides) Primary Primary Screen: Tubulin Polymerization (Biochemical) Library->Primary Filter1 Hit Criteria: >50% Inhibition @ 10µM Primary->Filter1 Secondary Secondary Screen: CellTiter-Glo (HeLa) (Phenotypic) Filter1->Secondary Yes Discard Discard / Archive Filter1->Discard No Filter2 Hit Criteria: IC50 < 1µM Secondary->Filter2 Counter Counter Screen: Carbonic Anhydrase IX (Selectivity) Filter2->Counter Yes Filter2->Discard No Lead Lead Candidate Nomination Counter->Lead Profiled

Figure 2: HTS Decision Tree. A funnel approach ensures only potent, cell-permeable tubulin inhibitors are selected.

Data Validation & Quality Control

To ensure the "Trustworthiness" of the assay (E-E-A-T), the following metrics must be monitored for every plate:

MetricAcceptance CriteriaFormula/Notes
Z' Factor > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 3.0Ratio of DMSO control (polymerized) to Colchicine control (inhibited).
CV% (Coefficient of Variation) < 10%Calculated for Max and Min signal controls.
Reference IC50 ± 3-fold of Hist.[2] MeanColchicine IC50 should be ~2–3 µM in this assay format.

Troubleshooting Guide:

  • Low Signal Window: Tubulin is notoriously unstable. Ensure GTP is fresh and the master mix is kept on ice until the very last second before dispensing.

  • High Variation: Check liquid handler tips for dripping. Glycerol increases viscosity; ensure dispensing speeds are optimized for viscous liquids.

  • False Positives: Compounds that fluoresce at 450 nm (blue region) may interfere. Run a "compound only" control plate without tubulin to flag auto-fluorescent hits.

References

  • Moon, D. O., et al. (2007). "A Novel Oral Indoline-Sulfonamide Agent, J30, Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Verma, R., et al. (2023). "Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach." ACS Omega. Link

  • Supuran, C. T., et al. (2017). "Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors." European Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules. Link

  • BMG LABTECH. (2019). "High-throughput screening (HTS): The process and basic steps." Application Note. Link

Sources

Troubleshooting & Optimization

improving the yield of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Troubleshooting for N-Sulfamoylation of 2-Methylindoline Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Dashboard: The Synthesis Strategy

You are attempting to synthesize 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide . This transformation involves installing a primary sulfonamide moiety (


) onto the sterically hindered nitrogen of a bicyclic system.

The Core Challenge: The methyl group at the C2 position creates significant steric hindrance near the nucleophilic nitrogen (N1). Furthermore, the indoline scaffold is prone to oxidation to indole, and the sulfonamide product can undergo hydrolysis or degradation if workup conditions are too harsh.

Below is the decision matrix for selecting the correct protocol based on your current constraints.

Synthesis_Decision_Tree Start Start: Optimization Goal Reagent Reagent Availability? Start->Reagent CSI_Route Route A: Chlorosulfonyl Isocyanate (CSI) (High Yield, Moisture Sensitive) Reagent->CSI_Route Have CSI / Inert Cond. Sulfamide_Route Route B: Sulfamide Trans-sulfamoylation (Lower Cost, High Temp Required) Reagent->Sulfamide_Route Have Sulfamide / No Glovebox CSI_Issue Common Issue: Hydrolysis Failure CSI_Route->CSI_Issue Sulf_Issue Common Issue: Low Conversion (<40%) Sulfamide_Route->Sulf_Issue

Figure 1: Decision matrix for selecting the synthesis route based on laboratory capabilities and reagent availability.

Module 1: The High-Yield Protocol (CSI Route)

Recommended for: Yields >80%, scale-up, and difficult substrates.

The reaction of 2-methylindoline with Chlorosulfonyl Isocyanate (CSI) is the most reliable method for overcoming the steric hindrance at C2. CSI is highly electrophilic, reacting rapidly to form an intermediate sulfamoyl chloride, which is then hydrolyzed.

Step-by-Step Protocol
  • Preparation: Dissolve 2-methylindoline (1.0 eq) in dry DCM or MeCN under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Addition: Add CSI (1.1 eq) dropwise. Critical: Maintain temperature <5°C to prevent thermodynamic rearrangement to the Friedel-Crafts product (ring substitution).

  • Intermediate Formation: Stir for 30–60 min. The species formed is the N-chlorosulfonyl amide.

  • Hydrolysis (The Yield Killer):

    • Standard: Add water carefully.

    • Optimized: Add a solution of water/acetone or dilute HCl.

    • Mechanism:[3][4][5][6][7][8] The

      
       intermediate must lose 
      
      
      
      and
      
      
      .
  • Workup: Extract with EtOAc. Wash with bicarbonate to remove acidic byproducts.

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned black/tarry upon adding CSI. A: This indicates an exotherm runaway or oxidation.

  • Fix: Dilute your reaction mixture (0.1 M concentration). Ensure the addition rate keeps the internal temperature below 5°C.

  • Check: Is your 2-methylindoline pure? Impurities (indoles) polymerize rapidly with CSI.

Q: I isolated the product, but the NMR shows a complex mixture of amides. A: You likely stopped at the intermediate urethane or did not fully decarboxylate.

  • Fix: The hydrolysis step requires acidic conditions or heat to drive off

    
    . Ensure the quench is vigorous enough (e.g., heating the aqueous quench to 50°C for 30 mins) to fully convert the intermediate to the sulfonamide.
    
Module 2: The "Green" Protocol (Sulfamide Route)

Recommended for: avoiding corrosive CSI, lower cost, bench-top chemistry.

Direct trans-sulfamoylation using Sulfamide (


) is cleaner but kinetically slow due to the steric bulk of the methyl group.
Step-by-Step Protocol
  • Mix: Combine 2-methylindoline (1.0 eq) and Sulfamide (2.0–3.0 eq) in 1,4-Dioxane or Diglyme .

  • Reflux: Heat to reflux (101°C for Dioxane).

  • Time: 12–24 hours.

  • Equilibrium Management: The reaction releases ammonia (

    
    ). You must purge the headspace with nitrogen or use an open condenser to remove 
    
    
    
    and drive Le Chatelier's principle.
Troubleshooting Guide (Q&A)

Q: My conversion is stuck at 40% even after 24 hours. A: The equilibrium is working against you, or the solvent isn't hot enough.

  • Fix 1 (Solvent): Switch from Dioxane (bp 101°C) to Diglyme (bp 162°C) or Pyridine (bp 115°C). Higher temperature overcomes the activation energy barrier of the sterically hindered amine.

  • Fix 2 (Microwave): Run the reaction in a microwave reactor at 150°C for 30–60 mins. This often pushes yields to >80%.

Q: I see a symmetric byproduct (


). 
A:  You have "double-dipped." One sulfamide molecule reacted with two indoline molecules.
  • Fix: Increase the equivalents of Sulfamide to 3.0 eq or 4.0 eq. High concentration of sulfamide ensures the indoline hits a fresh sulfamide molecule rather than an already substituted product.

Module 3: Purification & Stability Data

The Hidden Trap: 2-Methylindoline is chiral. If you start with a racemate, you get a racemate. If you start with a pure enantiomer, acidic hydrolysis in the CSI route can cause partial racemization if heated too long.

ParameterCSI RouteSulfamide Route
Typical Yield 85–95%40–65% (Thermal) / 75–85% (Microwave)
Purity Profile High (after workup)Moderate (excess sulfamide removal required)
Major Impurity C5-sulfonated byproduct (if Temp > 20°C)Unreacted Starting Material
Scalability High (careful exotherm control)High (simple stirring)

Purification Protocol:

  • Crystallization: The sulfonamide is often a solid. Recrystallize from Ethanol/Water or IPA/Hexane .

  • Column Chromatography: If oil/gum, use Silica Gel.

    • Eluent: DCM:MeOH (95:5). Sulfonamides are polar; avoid pure hexanes/EtOAc as they may streak.

Module 4: Mechanistic Visualization

Understanding the CSI mechanism is critical to controlling the "black tar" failure mode.

CSI_Mechanism cluster_warn Failure Mode Indoline 2-Methylindoline (Nucleophile) Intermediate N-Chlorosulfonyl Amide Intermediate Indoline->Intermediate  0°C, Fast   CSI CSI (Electrophile) CSI->Intermediate Hydrolysis Hydrolysis (-CO2, -HCl) Intermediate->Hydrolysis  H2O/Acetone   Friedel Friedel-Crafts (Ring Substitution) Intermediate->Friedel  T > 20°C   Product Target Sulfonamide Hydrolysis->Product  Decarboxylation  

Figure 2: Reaction pathway for CSI sulfamoylation. Note the temperature-dependent divergence to the Friedel-Crafts byproduct.

References
  • CSI Reactivity & Mechanism

    • Graf, R. (1968). "Chlorosulfonyl Isocyanate."[3][5][7][9][10] Angewandte Chemie International Edition, 7(3), 172-182.

    • Context: Foundational text describing the reactivity of CSI with secondary amines and the necessity of controlled hydrolysis.
  • Sulfamide Trans-sulfamoylation Protocols: Maryanoff, B. E., et al. (2006). "Structure-Activity Studies on Anticonvulsant Sulfamides." Journal of Medicinal Chemistry, 49, 1855. Context: Describes the optimization of sulfamide reactions with hindered amines using refluxing dioxane.
  • Indoline Synthesis & Handling (Indapamide Intermediates)

    • Patent EP0559899A1. (1993). "Process for the synthesis of 1-amino-2-methyl-2,3-dihydroindole."

    • Context: While focusing on the N-amino variant, this patent details the handling, stability, and purification of 2-methylindoline derivatives, crucial for starting m
  • Williams, J., et al. (2014). "Microwave-Assisted Synthesis of Sulfonamides." Organic Preparations and Procedures International, 46(2).

Sources

Technical Support Center: Purification of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: Understanding the Molecule

2-methyl-2,3-dihydro-1H-indole-1-sulfonamide is a molecule that combines a dihydroindole (indoline) core with a sulfonamide functional group. This unique structure presents specific purification challenges stemming from the properties of both moieties. The dihydroindole ring is susceptible to oxidation, while the sulfonamide group can influence solubility and crystal lattice formation. This guide provides a structured approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide?

A1: The most probable impurities include:

  • Unreacted 2-methyl-2,3-dihydro-1H-indole: A basic starting material that can be difficult to separate from the weakly acidic product.

  • Unreacted sulfonyl chloride and its hydrolysis product (sulfonic acid): These are typically acidic and can often be removed with a basic wash during workup.

  • 2-methyl-1H-indole: This is the oxidation product of the starting material or the final product. Dihydroindoles can be sensitive to air oxidation, especially under certain conditions[1][2].

  • Di-sulfonated byproducts or other side-reaction products: Depending on the reaction conditions, over-reaction or alternative reaction pathways can lead to unexpected impurities[3].

Q2: My compound "oils out" during recrystallization. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming crystals. This is often due to a high concentration of impurities, a solvent system in which the compound is too soluble, or the solution being cooled too quickly[4].

  • To troubleshoot, you can:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then reheat until clear.

    • Allow the solution to cool much more slowly. Insulating the flask can help[4].

    • If the issue persists, the crude product may be too impure for recrystallization and may require preliminary purification by column chromatography[4].

Q3: I am seeing significant streaking on my silica gel TLC plate when analyzing my column fractions. What is the cause and how can I get clean spots?

A3: Streaking of nitrogen-containing basic compounds on silica gel is a common issue. It arises from strong interactions between the basic lone pair of the nitrogen and the acidic silanol groups on the silica surface[5]. Although the sulfonamide nitrogen is not basic, residual unreacted 2-methyl-2,3-dihydro-1H-indole is, and can cause this issue.

  • To resolve streaking:

    • Add a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia, to your eluent system[5].

    • Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel[5].

    • Reversed-phase chromatography (C18 silica) is also a good alternative as it is less prone to issues with basic compounds[5].

Troubleshooting Guide: Purification Workflows

Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system. For sulfonamides, alcohol-water mixtures are often a good starting point[4][6].

Problem Potential Cause Troubleshooting Steps
Low Recovery 1. The compound is too soluble in the recrystallization solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. 2. Reduce the amount of solvent used. Concentrate the filtrate and cool again to recover more product. 3. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution[4].
No Crystal Formation 1. The solution is not saturated. 2. The solution is supersaturated but lacks a nucleation site.1. Evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound[4].
Product is Discolored 1. Presence of colored impurities. 2. Thermal degradation of the compound.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Avoid prolonged heating. Use a rotary evaporator to remove solvent at a lower temperature.
  • Dissolve the crude 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide in a minimal amount of a hot solvent (e.g., isopropanol or ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, a normal-phase silica gel column is a good starting point.

Problem Potential Cause Troubleshooting Steps
Poor Separation 1. Inappropriate eluent system. 2. Column was not packed properly. 3. Column was overloaded with the sample.1. Use TLC to find an eluent system that gives a good separation of your product and impurities (target Rf for the product is ~0.3). A gradient elution may be necessary[7]. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
Compound Stuck on the Column 1. The eluent is not polar enough. 2. The compound is reacting with the silica gel.1. Gradually increase the polarity of the eluent. 2. Deactivate the silica gel by flushing the packed column with an eluent containing a small amount of triethylamine before loading the sample[7].
Oxidation on the Column 1. The dihydroindole ring is sensitive to air and the acidic silica.1. Work quickly and avoid prolonged exposure of the compound on the column. 2. Consider using a less acidic stationary phase like neutral alumina.
  • Select an Eluent System: Use TLC to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. If streaking is observed, add 0.5-1% triethylamine to the eluent.

  • Pack the Column: Prepare a slurry of silica gel in the initial eluent and carefully pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Elute the Column: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Logical Workflow for Purification Troubleshooting

Caption: A decision-making workflow for the purification of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide.

References

  • Organic Syntheses. (n.d.). 2-methylindole. Organic Syntheses. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PMC. [Link]

  • Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.
  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
  • Google Patents. (n.d.). CN102070506B - Method for preparing 2-methylindoline.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • PubMed. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. PubMed. [Link]

  • Taylor & Francis. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). (PDF) Indoline Dehydrogenation. ResearchGate. [Link]

  • ACS Publications. (1986). Capillary Column Gas Chromatography of Sulfur Heterocycles in Heavy Oils and Tars Using a Biphenylpolysiloxane Stationary Phase. Analytical Chemistry, 58(14), 3054-3059. [Link]

  • Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. (2018). PMC. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Journal of the Association of Official Analytical Chemists. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(3), 427-456. [Link]

  • ChemRxiv. (2020). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]

  • ChemRxiv. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

  • ACS Publications. (2001). N-Arylation of Sulfonamides on Solid Supports. Organic Letters, 3(19), 3021-3024. [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]

  • MDPI. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(18), 3290. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • YouTube. (2022, February 13). Column Chromatography. YouTube. [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]

  • Wikipedia. (n.d.). Amine. Wikipedia. [Link]

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1856. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide bond formation, a cornerstone reaction in medicinal chemistry and materials science. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your synthetic outcomes.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most frequently encountered challenges in sulfonamide synthesis in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My sulfonamide synthesis is resulting in a very low yield. What are the common culprits and how can I improve it?

Low yields in sulfonamide synthesis are a common frustration, often stemming from a few key factors. Systematically evaluating each aspect of your reaction setup is crucial for identifying the root cause.[1]

Probable Causes & Solutions:

  • Poor Reactivity of Starting Materials:

    • Amine Nucleophilicity: The electronic and steric nature of your amine is paramount.[1][2] Electron-deficient anilines or sterically hindered amines are inherently less nucleophilic and will react sluggishly.[1]

      • Solution: To drive the reaction forward, consider increasing the reaction temperature or switching to a higher-boiling point solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be effective. DMAP forms a more reactive sulfonyl-DMAP intermediate, accelerating the rate of reaction.[1]

    • Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation, especially if they are not fresh or have been improperly stored.[1]

      • Solution: Assess the quality of your sulfonyl chloride. If degradation is suspected, consider using a freshly prepared batch or an alternative sulfonating agent. Sulfonyl fluorides, for instance, are often more stable and can lead to better yields, particularly with amines that possess other sensitive functional groups.[1][3][4]

  • Detrimental Side Reactions:

    • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, a competitive reaction pathway that consumes your starting material, especially in the presence of moisture and a base.[1][5][6]

      • Solution: Rigorously dry all glassware and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[1][6] If an aqueous workup is unavoidable, perform it quickly and at a low temperature to mitigate hydrolysis.[1][6] Interestingly, the low solubility of some aryl sulfonyl chlorides in water can offer a degree of protection against extensive hydrolysis during aqueous processing.[1][7]

    • Polymerization: When synthesizing sulfonamides from starting materials containing both an amine and a sulfonyl chloride precursor (e.g., sulfonation of aniline), intermolecular reactions can lead to the formation of unwanted polymeric material.[8]

      • Solution: The most effective strategy is to protect the amine functionality, often through acetylation, before generating the sulfonyl chloride.[8] Careful control of stoichiometry and slow, controlled addition of the sulfonating agent at low temperatures can also help to minimize polymerization.[8]

    • Disulfide Formation: When preparing sulfonamides from thiols, oxidative homocoupling of the thiol to form a disulfide is a common side reaction.[8][9][10]

      • Solution: The choice of oxidizing agent is critical. Experiment with different oxidant systems to find the optimal conditions for your specific substrate.[8]

Frequently Asked Questions (FAQs)

This section provides concise answers to broader questions regarding the strategic optimization of sulfonamide synthesis.

Q2: How do I choose the right base for my sulfonamide synthesis?

The selection of a base is critical, as its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] Without a base, the amine starting material would be protonated, rendering it non-nucleophilic and halting the reaction.[5]

  • Common Choices: Tertiary amines like triethylamine (TEA) and pyridine are frequently used.[5][11][12] Inorganic bases such as sodium carbonate are also viable options.[5][13]

  • Considerations: The choice of base can influence the reaction rate and the formation of byproducts. For instance, if your amine starting material is inexpensive and easily removable, using it in excess (approximately 2 equivalents) can serve as both a reactant and the base, eliminating the need for an additional basic reagent.[12]

Q3: What is the impact of solvent choice on the reaction outcome?

The solvent can significantly influence the reaction rate and yield.

  • Polar Aprotic Solvents: Solvents like acetonitrile, dichloromethane (DCM), and dioxane are commonly employed.[14]

  • "Green" Solvents: In an effort to develop more environmentally friendly protocols, deep eutectic solvents (DESs) have been shown to be effective, allowing for high yields at room temperature under aerobic conditions.[14] Water has also been successfully used as a green solvent in the presence of an inorganic base like sodium carbonate.[13]

  • Solvolysis: Be mindful of the potential for the solvent to react with the sulfonyl chloride. For example, in hydroxylic solvents, solvolysis can occur, competing with the desired reaction with the amine.[15]

Q4: How can I effectively monitor the progress of my sulfonamide synthesis?

Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and widely used method for tracking the consumption of starting materials and the formation of the product.[16] A silica gel plate is typically used as the stationary phase, and the components are separated based on their differential partitioning with a suitable mobile phase.[16]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion of starting materials and the formation of any impurities.[17]

Q5: What are the best practices for purifying sulfonamides?

The purification of sulfonamides can be challenging due to their often crystalline nature and varying solubility.

  • Recrystallization: This is a common method for purifying solid sulfonamides. The choice of solvent is critical and may require some experimentation. Alcohols, such as ethanol or isopropanol, often with the addition of water, are frequently used.[18]

  • Silica Gel Chromatography: For non-crystalline products or for the removal of closely related impurities, column chromatography is often necessary. A typical mobile phase would be a mixture of hexane and ethyl acetate.[19]

  • Aqueous Workup: An aqueous workup is often employed to remove the base and any water-soluble byproducts. It is important to perform this step quickly and at a low temperature to minimize hydrolysis of the desired sulfonamide product.[1]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general framework for the synthesis of sulfonamides from a sulfonyl chloride and an amine. The specific conditions may need to be optimized for your particular substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Base: Add the base (e.g., triethylamine, 1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.0 - 1.1 eq.) in the same anhydrous solvent to the reaction mixture. The addition is often done at 0 °C to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or HPLC. Gentle heating may be required for less reactive substrates.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.

Protocol for TLC Analysis of a Sulfonamide Reaction[16]
  • Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the baseline. Also, spot the starting amine and sulfonyl chloride as references.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Visualizations

Troubleshooting Workflow for Low Yield in Sulfonamide Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_sm Assess Starting Material Reactivity start->check_sm check_side_reactions Investigate Potential Side Reactions start->check_side_reactions amine_reactivity Amine Nucleophilicity: - Electron-deficient? - Sterically hindered? check_sm->amine_reactivity sulfonyl_stability Sulfonyl Chloride: - Old/degraded? check_sm->sulfonyl_stability hydrolysis Hydrolysis of Sulfonyl Chloride? check_side_reactions->hydrolysis polymerization Polymerization? check_side_reactions->polymerization disulfide Disulfide Formation (from thiol)? check_side_reactions->disulfide solution_amine Solutions: - Increase Temp. - Add DMAP amine_reactivity->solution_amine solution_sulfonyl Solutions: - Use fresh reagent - Switch to sulfonyl fluoride sulfonyl_stability->solution_sulfonyl solution_hydrolysis Solutions: - Anhydrous conditions - Inert atmosphere hydrolysis->solution_hydrolysis solution_polymerization Solutions: - Protect amine - Slow addition polymerization->solution_polymerization solution_disulfide Solutions: - Optimize oxidant disulfide->solution_disulfide

Caption: A flowchart for diagnosing and resolving low product yield.

Key Components in Sulfonamide Synthesis Optimization

Synthesis_Components reaction Sulfonamide Synthesis amine Amine reaction->amine Nucleophile sulfonyl Sulfonylating Agent reaction->sulfonyl Electrophile base Base reaction->base Acid Scavenger solvent Solvent reaction->solvent Medium conditions Reaction Conditions reaction->conditions Temp, Time

Caption: Interplay of key reagents and conditions in sulfonamide synthesis.

References

  • Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. Benchchem.
  • Troubleshooting common issues in sulfonamide bond formation. Benchchem.
  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
  • Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ResearchGate.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Preparation of sulfonamides from N-silylamines. PMC.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Benchchem.
  • Minimizing side products in sulfonamide synthesis. Benchchem.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1. Uniba.
  • Sulfonamide (medicine). Wikipedia.
  • Sulfonamide. Wikipedia.
  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Sulfonyl halide. Wikipedia.
  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • Which catalyst is the most efficient in the synthesis of sulfonamide? ResearchGate.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • US2777844A - Sulfonamide purification process. Google Patents.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
  • Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.
  • Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. PubMed.

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Technical Support Center: Analytical Methods for 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the refinement of analytical methods for 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide. It consolidates field-proven insights and troubleshooting strategies to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analysis of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide, providing foundational knowledge for method development.

Q1: What is the most appropriate primary analytical technique for the quantification of 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide?

A1: The choice of technique is fundamentally dependent on the sample matrix and the required sensitivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is suitable for routine analysis and quantification in relatively clean matrices, such as drug substance formulations or dissolution studies. It is a robust, cost-effective method that offers good precision and linearity.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying the analyte in complex biological matrices (e.g., plasma, tissue) or for trace-level impurity analysis.[3][4] Its superior selectivity and sensitivity allow for detection limits in the low ng/mL or even pg/mL range.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a primary choice for a molecule of this type due to its low volatility and thermal lability. Analysis would require a derivatization step, such as silylation, to increase volatility, which adds complexity to the sample preparation.[6][7]

Q2: What are the critical considerations for sample preparation when analyzing this compound?

A2: Effective sample preparation is crucial for minimizing matrix effects and ensuring accurate quantification. The strategy depends on the sample matrix:

  • Liquid-Liquid Extraction (LLE): A fundamental technique useful for cleaner sample matrices. The choice of solvent (e.g., ethyl acetate, dichloromethane) should be optimized based on the analyte's polarity and the sample's pH.[3][8]

  • Solid-Phase Extraction (SPE): Highly effective for complex matrices like plasma or tissue homogenates. Reversed-phase (C18) or mixed-mode cation exchange cartridges can be employed to isolate the analyte from interferences.[9] The key is to develop a robust wash-and-elute protocol.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, is highly effective for extracting sulfonamides from complex food or tissue matrices.[10][11][12] It involves an initial extraction with acetonitrile followed by a cleanup step using a dispersive SPE.[12]

Q3: Are there any specific stability concerns for 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide during analysis?

A3: Yes. Two primary areas of concern are the indole ring and the sulfonamide group.

  • Oxidative Stability: The indole nucleus can be susceptible to oxidation. It is advisable to minimize sample exposure to air and light. Using amber vials and blanketing samples with nitrogen can mitigate oxidative degradation. Some sulfonamides are also known to be light-sensitive.[10]

  • pH Stability: The sulfonamide linkage can be susceptible to hydrolysis under harsh acidic or alkaline conditions, especially when combined with elevated temperatures.[13] Sample and mobile phase pH should be controlled, typically within a range of 3 to 8, to ensure stability throughout the analytical run.

  • Protease Degradation: In biological samples, enzymatic degradation is a possibility. While sulfonamide bonds are generally more resistant to proteases than amide bonds, this should be considered during sample handling and storage.[14]

Troubleshooting Guides

This section provides specific, actionable solutions to common problems encountered during analysis.

HPLC-UV Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The basic nitrogen in the indole ring can interact with acidic silanols on the silica backbone of the column.[15] 2. Insufficient Mobile Phase Buffering: If the mobile phase pH is near the pKa of the sulfonamide group, the molecule can exist in both ionized and non-ionized forms, causing tailing.1. Use a High-Purity Column: Modern, end-capped C18 columns minimize available silanols. 2. Optimize Mobile Phase pH: Adjust the pH to be at least 2 units away from the analyte's pKa. For the sulfonamide group, a lower pH (e.g., 3.0) will ensure it is fully protonated. 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50mM) can improve peak shape by maintaining a consistent ionic environment.[16]
Shifting Retention Times 1. Inadequate Column Equilibration: The column has not reached equilibrium with the mobile phase. 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile organic component. 3. Temperature Fluctuation: The column temperature is not stable.1. Ensure Sufficient Equilibration: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. 2. Prepare Fresh Mobile Phase Daily: Keep mobile phase reservoirs covered to prevent evaporation. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible retention.[17]
Poor Resolution from Impurities 1. Suboptimal Mobile Phase Strength: The organic-to-aqueous ratio is not optimized. 2. Incorrect Column Chemistry: The chosen stationary phase (e.g., C18) does not provide sufficient selectivity.1. Adjust Mobile Phase Gradient/Isocratic Hold: If using a gradient, make the slope shallower to increase separation. If isocratic, decrease the percentage of the organic solvent.[1] 2. Test an Alternative Stationary Phase: A phenyl-hexyl or biphenyl column may offer different selectivity for aromatic compounds like this one.
Workflow for HPLC Troubleshooting

problem Problem Observed (e.g., Peak Tailing) check_system Check System Basics (Leaks, Flow Rate, Pressure) problem->check_system Step 1 check_mobile Evaluate Mobile Phase (pH, Composition, Age) check_system->check_mobile If OK check_column Assess Column Health (Age, Contamination) check_mobile->check_column If OK check_sample Verify Sample Integrity (Solvent, Degradation) check_column->check_sample If OK solution Implement Solution (e.g., Adjust pH, Flush Column) check_sample->solution Isolate Cause cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma Plasma Sample + Internal Standard acidify Acidify & Vortex plasma->acidify condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (Buffer, Methanol) load->wash elute 4. Elute (5% NH4OH in MeOH) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis

Sources

strategies to reduce cytotoxicity of indole sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Sulfonamide Cytotoxicity Reduction

Ticket ID: #IS-CYTO-OPT-001 Subject: Strategies to mitigate cytotoxicity and improve therapeutic index of indole sulfonamide derivatives. Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry & Toxicology Unit

Overview

Indole sulfonamides are privileged scaffolds in oncology, targeting Carbonic Anhydrases (CA), Tubulin, and various kinases.[1][2] However, their utility is often compromised by two distinct toxicity modes: mechanism-based toxicity (e.g., lack of selectivity between CA isoforms) and idiosyncratic toxicity (driven by reactive metabolites).

This guide provides a diagnostic workflow and actionable structural/experimental strategies to decouple potent anticancer activity from off-target cytotoxicity.

Diagnostic Workflow

Before modifying your lead compound, identify the source of cytotoxicity using the decision tree below.

CytotoxicityDiagnostic Start High Cytotoxicity Observed (Low Therapeutic Index) SelectivityCheck Is toxicity observed in healthy cells (e.g., HEK-293, Fibroblasts)? Start->SelectivityCheck MetabolicCheck Is toxicity time-dependent or requires metabolic activation? SelectivityCheck->MetabolicCheck No (Only in Hepatocytes) TargetSpecific Target-Mediated Toxicity (Off-Target Isoforms) SelectivityCheck->TargetSpecific Yes (Immediate) ReactiveMetabolite Reactive Metabolite Formation (Bioactivation) MetabolicCheck->ReactiveMetabolite Yes ActionSAR STRATEGY A: Optimize Isoform Selectivity (Linker/Tail Modification) TargetSpecific->ActionSAR ActionGSH PROTOCOL: Perform GSH Trapping Assay ReactiveMetabolite->ActionGSH ActionBlock STRATEGY B: Block Metabolic Soft Spots (C3 Substitution) ActionGSH->ActionBlock Adducts Found

Figure 1: Diagnostic decision tree for isolating the root cause of indole sulfonamide cytotoxicity.

Module 1: Structural Optimization (SAR) Troubleshooting

Issue 1: My compound kills healthy cells as potently as cancer cells.

Diagnosis: Poor Target Selectivity. If your target is Carbonic Anhydrase (CA), your compound likely inhibits the ubiquitous cytosolic isoforms (hCA I/II) essential for homeostasis, rather than the tumor-associated transmembrane isoforms (hCA IX/XII).

Technical Solution: The "Tail" Approach Elongate the molecule to interact with the hydrophobic pocket specific to hCA IX/XII, which is absent or different in hCA I/II.

  • Strategy: Append a "tail" moiety (e.g., substituted aryl or heteroaryl group) to the indole scaffold via a flexible linker.

  • Mechanism: The sulfonamide zinc-binding group (ZBG) anchors to the active site. The linker allows the tail to reach the selective hydrophobic pocket near the active site entrance.

  • Recommendation:

    • Linker: Use ureido (-NHCONH-), thioureido, or longer amide linkers.

    • Substitution: Avoid simple ortho-substitutions on the sulfonamide ring if they sterically hinder binding to the selective pocket.

Issue 2: My compound shows hepatotoxicity or idiosyncratic toxicity.

Diagnosis: Bioactivation to Reactive Intermediates. Indole rings, particularly those with alkyl groups at the C3 position, are prone to cytochrome P450 (CYP)-mediated dehydrogenation.

Technical Solution: Blocking the C3 "Soft Spot" CYP enzymes can convert 3-alkylindoles into electrophilic 3-methyleneindolenine intermediates.[3] These Michael acceptors covalently modify cellular proteins and DNA, leading to toxicity.

  • Strategy: Introduce electron-withdrawing or polar groups at the C3 position to prevent dehydrogenation.

  • Valid Substitutions:

    • Cyano (-CN) or Formyl (-CHO): Increases polar surface area (PSA) and metabolic stability [1].

    • Halogens (Cl/F): Can block metabolic attack but monitor lipophilicity (LogP).

    • Amide: Provides hydrogen bond donors/acceptors, improving solubility and reducing lipophilicity-driven toxicity.

Data Comparison: C3 Substitution Effects

C3 Substituent Metabolic Stability Cytotoxicity Risk Notes
-H Moderate Moderate Prone to oxidation at C3.
-Alkyl (Methyl) Low High Forms reactive iminium species (Bioactivation).
-CN (Cyano) High Low Electron-withdrawing; prevents oxidation.

| -CHO (Formyl) | High | Low | Improves water solubility. |

Module 2: Experimental Protocols

Protocol: Glutathione (GSH) Trapping Assay

Purpose: To confirm if your indole sulfonamide is generating reactive electrophilic metabolites (e.g., quinone imines or indolenines).

Principle: Reactive metabolites are often short-lived. In this assay, Glutathione (GSH) acts as a "soft" nucleophile, trapping electrophiles to form stable adducts detectable by LC-MS/MS.

Reagents:

  • Test Compound (10 µM final)

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Glutathione (GSH) (5-10 mM, excess)

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Incubation: Mix Test Compound, HLM, and GSH in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Controls:

    • Negative Control: No NADPH (rules out chemical reactivity).

    • Positive Control: Clozapine or Acetaminophen (known reactive metabolite formers).

  • Sampling: Aliquot at T=0, 15, 30, and 60 mins.

  • Quenching: Add 3 volumes of Quenching Solution to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Search Trigger: Look for parent mass + [GSH - 2H] (M+305 Da) or parent + [GSH + O - 2H] (M+321 Da).

Interpretation:

  • Presence of GSH Adducts: Confirms bioactivation. Action: Modify structure (see Module 1).

  • No Adducts: Cytotoxicity is likely target-mediated or due to general physicochemical properties (e.g., membrane disruption).

Module 3: Mechanism of Toxicity Visualization

Understanding how the indole ring becomes toxic is critical for rational design.

Bioactivation Indole 3-Alkyl Indole (Parent Drug) CYP CYP450 (Metabolism) Indole->CYP Intermediate 3-Methyleneindolenine (Electrophilic Iminium) CYP->Intermediate Dehydrogenation (-2H) Safe Stable Metabolite (Excretion) CYP->Safe No Dehydrogenation Toxicity Covalent Binding to Proteins/DNA (Cell Death) Intermediate->Toxicity Nucleophilic Attack (Cys/Lys residues) BlockedIndole C3-Cyano Indole (Modified Drug) BlockedIndole->CYP

Figure 2: Mechanism of metabolic bioactivation of 3-alkylindoles leading to toxicity, and the protective effect of C3-substitution [2].

FAQ: Frequently Asked Questions

Q: My compound precipitates in the cell media during MTT assays. Could this affect toxicity data? A: Yes. Indole sulfonamides often have poor aqueous solubility. Precipitation causes "false" cytotoxicity by physically disrupting cells or interfering with optical density readings.

  • Fix: Check solubility in PBS/Media first. If visible precipitate forms, lower the concentration or use a co-solvent (up to 0.5% DMSO). Consider generating a sodium salt of the sulfonamide to improve solubility.

Q: Can I combine my indole sulfonamide with other drugs to lower the toxic dose? A: Yes. Indole-based sulfonamides have shown significant synergism with Doxorubicin in breast cancer lines (MCF-7, SK-BR-3) [3].[4] This allows you to use a lower, sub-toxic dose of the indole sulfonamide while maintaining anticancer efficacy.

Q: Why is selectivity for CA IX over CA II important? A: CA II is ubiquitous in red blood cells and kidneys. Inhibiting it causes systemic side effects (metabolic acidosis, paresthesia). CA IX is hypoxia-induced and primarily found on solid tumor surfaces. High selectivity (Ki ratio > 100) is required to reduce systemic cytotoxicity [4].

References

  • New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity, structure-activity relationships, and molecular modelling. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) URL:[Link]

  • Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. Source: Chemical Research in Toxicology (2008) URL:[Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Source: International Journal of Molecular Sciences (2022) URL:[Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors. Source: Molecules (2020) URL:[Link]

Sources

Validation & Comparative

benchmarking 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide against standard of care

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide (MDIS) vs. Standard of Care

Executive Summary & Strategic Rationale

In the development of next-generation diuretics and anti-glaucoma agents, the indoline-1-sulfonamide scaffold represents a critical pivot from classic benzene-sulfonamides. This guide outlines the benchmarking protocol for 2-methyl-2,3-dihydro-1H-indole-1-sulfonamide (MDIS) against the clinical Standard of Care (SoC), specifically Acetazolamide (AAZ) (systemic) and Dorzolamide (DOR) (topical).

The Core Hypothesis: While Acetazolamide is the gold standard for potency, its lack of isoform selectivity leads to systemic side effects (paresthesia, metabolic acidosis). The MDIS scaffold, characterized by a lipophilic indoline core and a conformationally restricted nitrogen, is hypothesized to offer superior isoform selectivity (hCA II vs. hCA I) and enhanced membrane permeability compared to the hydrophilic SoC.

This guide details the experimental architecture required to validate MDIS as a superior lead candidate.

Mechanistic Benchmarking: The Zinc-Binding Interface

To benchmark MDIS effectively, one must understand the molecular competition at the active site. The primary mechanism is the coordination of the sulfonamide moiety to the catalytic Zinc (Zn²⁺) ion within the Carbonic Anhydrase (CA) active site.[1]

Mechanism of Action Visualization

The following diagram illustrates the competitive binding pathway where MDIS must displace the native substrate (water/hydroxide) to inhibit CO₂ hydration.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Complex_Native Zn-OH- Complex (Catalytically Active) Zn->Complex_Native Coordination Water H2O / OH- (Native Ligand) Water->Complex_Native CO2 CO2 Substrate HCO3 HCO3- + H+ CO2->HCO3 Hydration MDIS MDIS (Indoline-Sulfonamide) Complex_Inhibited Zn-Sulfonamide Complex (Catalytically Inert) MDIS->Complex_Inhibited Competitive Displacement (Ki?) SoC Acetazolamide (SoC) SoC->Complex_Inhibited Competitive Displacement (Ki ~2-10nM) Complex_Native->CO2 Nucleophilic Attack Complex_Native->Complex_Inhibited Ligand Exchange

Figure 1: Competitive binding mechanism at the Carbonic Anhydrase active site. MDIS targets the Zn(II) ion to prevent the nucleophilic attack on CO₂.

Experimental Protocols: Validating Potency & Selectivity

A robust benchmark requires head-to-head comparison using the Stopped-Flow CO₂ Hydrase Assay . Colorimetric esterase assays are insufficient for high-affinity inhibitors due to slow kinetics; stopped-flow is the industry standard for measuring inhibition constants (


) in the nanomolar range.
Protocol A: Stopped-Flow CO₂ Hydration Kinetics

Objective: Determine the inhibition constant (


) of MDIS vs. Acetazolamide against hCA I (cytosolic, abundant) and hCA II (glaucoma target).

Reagents:

  • Enzymes: Recombinant hCA I and hCA II (commercial or expressed).

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • SoC Control: Acetazolamide (Sigma-Aldrich).

Workflow:

  • Preparation: Incubate enzyme (10 nM) with MDIS or SoC (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix enzyme-inhibitor solution with CO₂-saturated buffer using a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor absorbance decrease at 557 nm (acidification rate) over 0.5–1.0 seconds.

  • Calculation: Fit the initial rates to the Cheng-Prusoff equation to derive

    
    .
    

Critical Control:

  • Self-Validation: The

    
     for Acetazolamide against hCA II must fall within 5–12 nM . If your control deviates from this range, the assay is invalid (check CO₂ saturation or enzyme integrity).
    
Protocol B: Selectivity Profiling (The "Selectivity Index")

The clinical value of MDIS lies in its Selectivity Index (SI).



  • Target: High SI (>10) is desired to minimize off-target red blood cell inhibition (hCA I) while maintaining ocular efficacy (hCA II).

Data Presentation: Comparative Performance Matrix

The following table structure is required to report your findings. I have populated the "Standard of Care" columns with established literature values [1, 2] to serve as your baseline.

ParameterMetricAcetazolamide (SoC)Dorzolamide (SoC)MDIS (Target Profile)
Potency (hCA II)

(nM)
12.0 ± 1.59.0 ± 0.8< 20.0 (Required)
Off-Target (hCA I)

(nM)
250.0 ± 3050,000 ± 500> 500.0 (Desired)
Selectivity Index Ratio (I/II)~20~5,500> 25
Lipophilicity LogP-0.26 (Hydrophilic)0.9 (Moderate)~1.5 - 2.0 (Predicted)
Permeability

(

cm/s)
Low (< 2.[2][3][4][5]0)ModerateHigh (> 10.0)

Analysis of the Matrix:

  • Acetazolamide is potent but hydrophilic, limiting its topical utility (requires systemic dosing).

  • MDIS , with its methylated indoline core, is predicted to have a higher LogP. If MDIS achieves a

    
     < 20 nM against hCA II while maintaining a LogP > 1.5, it represents a superior candidate for topical glaucoma formulations , bypassing the systemic toxicity of oral Acetazolamide.
    

Physicochemical Workflow: The Lipophilicity Advantage

The 2-methyl-indoline scaffold suggests MDIS is a "pro-penetrant" candidate. You must validate this using a PAMPA (Parallel Artificial Membrane Permeability Assay) system.

Workflow Diagram: Screening Cascade

This DOT diagram outlines the decision logic for advancing MDIS from synthesis to lead candidate.

Screening_Cascade Start MDIS Synthesis Step1 Enzyme Assay (Stopped-Flow) Start->Step1 Decision1 Ki(hCA II) < 50nM? Step1->Decision1 Step2 Selectivity Profile (hCA I / IX / XII) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 SI > 10? Step2->Decision2 Step3 PAMPA / LogP (Permeability) Decision2->Step3 Yes Decision2->Fail No Decision3 LogP > 1.0? Step3->Decision3 Success Lead Candidate (Topical Glaucoma) Decision3->Success Yes Decision3->Fail No

Figure 2: Go/No-Go screening cascade for validating MDIS against Standard of Care criteria.

Expert Insights & Troubleshooting

The "Zinc-Binder" Trap: A common failure mode in benchmarking sulfonamides is the buffer effect .

  • Issue: Many buffers (like Tris or Citrate) can chelate Zinc or inhibit CAs weakly.

  • Solution: Always use HEPES or MOPS buffers (20 mM, pH 7.5).

  • Correction: If your Acetazolamide

    
     reads >20 nM, your buffer is likely interfering or your enzyme has lost its Zn²⁺ cofactor. Supplement the storage buffer with 1 µM ZnSO₄ to maintain holo-enzyme integrity [3].
    

The Indoline Conformation: Unlike the flat benzene ring of Acetazolamide, the 2-methyl-indoline ring of MDIS is puckered. This 3D geometry may cause steric clashes in the hCA I active site (which is smaller than hCA II).

  • Benchmarking Tip: If MDIS shows poor inhibition of hCA I, do not discard it . This is a feature, not a bug. High steric bulk often drives the desired selectivity for hCA II [4].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740.

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.

  • Eldehna, W. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies.[6] European Journal of Medicinal Chemistry, 127, 521-530.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.